1,1-Difluoro-1,3-diphenylpropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,1-difluoro-3-phenylpropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c16-15(17,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZISRMDBEUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1,1-Difluoro-1,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,1-Difluoro-1,3-diphenylpropane. Due to a lack of extensive research on this specific compound, this document combines available predicted data with established experimental protocols for the synthesis and characterization of analogous gem-difluoroalkanes. This guide serves as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Core Physicochemical Properties
Limited experimental data is available for this compound. The following table summarizes the available predicted and structural information.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄F₂ | - |
| Molecular Weight | 232.27 g/mol | - |
| Predicted Boiling Point | 295.2 ± 40.0 °C | [1] |
| Predicted Density | 1.099 ± 0.06 g/cm³ | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route involves the deoxofluorination of 1,3-diphenylpropan-1-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more stable alternative like Deoxo-Fluor®.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation and may require optimization.
Materials:
-
1,3-diphenylpropan-1-one
-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,3-diphenylpropan-1-one (1 equivalent) in anhydrous DCM.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Fluorinating Agent: The fluorinating agent (e.g., DAST, 1.5 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the ketone over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Workup: The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Experimental Protocol: Characterization
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the propane chain. The protons on the carbon adjacent to the CF₂ group will likely appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the aromatic and aliphatic carbons. The carbon atom bonded to the two fluorine atoms (C1) will appear as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, likely a triplet, due to coupling with the protons on the adjacent carbon.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show strong C-F stretching vibrations in the region of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be present.
3. Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 232.27. Fragmentation patterns may include the loss of HF or phenyl groups.
Biological Activity
As of the date of this document, there is no published research on the biological activity or potential signaling pathway interactions of this compound. However, some derivatives of the parent 1,3-diphenylpropane scaffold have been investigated for various biological activities, including anti-inflammatory and antitumor properties.[2][3] The introduction of a gem-difluoro group can significantly alter the electronic properties and metabolic stability of a molecule, making this compound an interesting candidate for future biological evaluation.
Conclusion
This compound is a compound with limited available physicochemical data. This guide provides a summary of the predicted properties and outlines a plausible synthetic route and characterization strategy based on established chemical principles for similar compounds. The lack of biological data presents an opportunity for future research to explore the potential of this fluorinated analog of 1,3-diphenylpropane in various scientific and therapeutic areas. The gem-difluoro motif is a known bioisostere for a carbonyl group, which could make this compound a target for investigations where mimicking a ketone functionality in a more stable form is desired.[4]
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Total synthesis and biological evaluation of viscolin, a 1,3-diphenylpropane as a novel potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]
- 4. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to 1,1-Difluoro-1,3-diphenylpropane
Molecular and Physicochemical Properties
The fundamental properties of 1,1-Difluoro-1,3-diphenylpropane are summarized below. These data are crucial for researchers in computational chemistry, synthetic chemistry, and initial drug discovery screening.
| Property | Value | Source |
| Molecular Formula | C15H14F2 | [1][2][3] |
| Molecular Weight | 232.27 g/mol | [1][2][3] |
| CAS Number | 160751-61-1 | [1][2] |
| Predicted Boiling Point | 295.2 ± 40.0 °C | [1][2][3] |
| Predicted Density | 1.099 ± 0.06 g/cm³ | [1][2][3] |
Molecular Structure
The structure of this compound consists of a central propane chain. One terminal carbon atom (C1) is bonded to two fluorine atoms and a phenyl group. The other terminal carbon atom (C3) is bonded to a second phenyl group.
To illustrate the logical relationship of its core components, a structural breakdown is provided below.
Context in Chemical Research
While specific experimental data for this compound is sparse, the broader class of 1,3-diphenylpropane derivatives has been investigated for various biological activities. For instance, certain derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines.[4] The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a compound of potential interest for further investigation in drug development.
Experimental Data and Protocols
A thorough search of scientific databases did not yield specific, publicly available experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, detailed experimental data such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) spectra for this exact molecule are not available in the referenced literature. Research on related structures, such as 1,3-diphenylpropane, indicates that standard analytical techniques like NMR and MS are used for characterization.[5] However, without specific experimental validation, these remain theoretical points of reference.
Signaling Pathways and Biological Activity
There is no available information linking this compound to specific biological signaling pathways or established pharmacological activities. The potential applications of its structural class in oncology remain an area for future research.[6]
References
- 1. This compound CAS#: 160751-61-1 [m.chemicalbook.com]
- 2. This compound | 160751-61-1 [m.chemicalbook.com]
- 3. This compound | 160751-61-1 [m.chemicalbook.com]
- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR [m.chemicalbook.com]
- 6. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]
The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, represent a significant and growing class of pharmaceuticals. It is estimated that approximately 20% of all commercialized medications contain fluorine. This prevalence is not coincidental but rather a testament to the unique and often beneficial alterations that fluorine imparts upon a molecule's physicochemical and biological properties. The introduction of fluorine can profoundly influence a drug's metabolic stability, lipophilicity, bioavailability, and binding affinity to its target.[1][2][3] This guide provides an in-depth exploration of the role of organofluorine compounds in research, detailing their properties, synthesis, and impact on drug development.
The Impact of Fluorination on Physicochemical Properties
The strategic placement of fluorine atoms can fine-tune a molecule's properties to enhance its drug-like characteristics. Fluorine's high electronegativity and small atomic size allow it to exert significant electronic effects with minimal steric hindrance.[1]
Lipophilicity (LogP) and Acidity/Basicity (pKa)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity can be complex and context-dependent. While monofluorination or trifluoromethylation of alkyl groups can decrease lipophilicity, fluoro-arenes tend to be more lipophilic.[1] The introduction of fluorine can also significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to interact with biological targets.[4]
| Compound Pair | Non-Fluorinated LogP | Fluorinated LogP | Non-Fluorinated pKa | Fluorinated pKa | Reference |
| Phenylcyclohexane vs. Selectively Fluorinated Phenylcyclohexanes | 5.30 | 4.30 - 5.10 | - | - | [5] |
| Substituted Piperidine Derivatives | Varies | Varies | Varies | Varies | [6] |
| PDE9 Inhibitors | Varies | Varies | Varies (acidic and basic) | Varies (acidic and basic) | [7] |
Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Compounds. This table presents a summary of the observed changes in LogP and pKa upon fluorination for different classes of compounds. The specific values vary depending on the molecular scaffold and the position of fluorination.
Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidation and prolong the drug's half-life in the body.[2] For instance, the difluorination of the methylenedioxy moiety in camptothecin analogs conferred metabolic stability and enabled oral administration.[2]
Key Synthetic Methodologies
The synthesis of organofluorine compounds requires specialized reagents and strategies due to the unique reactivity of fluorine. The two primary approaches are direct fluorination/fluoroalkylation and the use of fluorine-containing building blocks.
Electrophilic Fluorination of an Aromatic Compound
Objective: To introduce a fluorine atom onto an electron-rich aromatic ring.
Reagents and Materials:
-
Aromatic substrate
-
Electrophilic fluorinating agent (e.g., Selectfluor™)
-
Trifluoromethanesulfonic acid
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Purification supplies (e.g., silica gel for column chromatography, TLC plates)
Procedure:
-
Dissolve the aromatic substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (often 0 °C or room temperature).
-
Slowly add trifluoromethanesulfonic acid to the reaction mixture.
-
In a separate flask, dissolve Selectfluor™ in the anhydrous solvent.
-
Add the Selectfluor™ solution dropwise to the reaction mixture containing the aromatic substrate and acid.
-
Stir the reaction mixture at the appropriate temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluoroaromatic compound.[8]
Synthesis of a Trifluoromethylated Pharmaceutical: Fluoxetine
Fluoxetine, the active ingredient in Prozac®, is a well-known trifluoromethylated pharmaceutical. Its synthesis involves the introduction of a trifluoromethylphenoxy group.
A Representative Synthetic Route:
-
Mannich Reaction: Acetophenone reacts with methylamine hydrochloride and paraformaldehyde to form 3-methylamino-1-phenylpropanone hydrochloride.[9]
-
Reduction: The ketone is reduced to an alcohol, yielding 3-methylamino-1-phenylpropanol, using a reducing agent such as potassium borohydride.[9]
-
Etherification: The alcohol is then reacted with 4-chlorobenzotrifluoride in the presence of a base (e.g., sodium hydride) to form the ether linkage, yielding fluoxetine.[10][11]
-
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.[9][10]
Signaling Pathways and Experimental Workflows
The strategic incorporation of fluorine can modulate a drug's interaction with its biological target, thereby influencing cellular signaling pathways.
Celecoxib's Mechanism of Action
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor containing a trifluoromethyl group. It exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.[12][13] Beyond its anti-inflammatory role, celecoxib has been shown to induce apoptosis and inhibit angiogenesis in cancer cells by modulating various signaling pathways, including the 3-phosphoinositide-dependent kinase-1 (PDK-1) pathway.[14][15][16]
Caption: Celecoxib's dual mechanism of action.
Sunitinib's Multi-Targeted Kinase Inhibition
Sunitinib is another example of a fluorinated drug, an oral multi-targeted tyrosine kinase inhibitor used in cancer therapy. It contains a fluoro-substituted indolin-2-one core. Sunitinib targets several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), thereby inhibiting tumor angiogenesis and cell proliferation.[17][18][19]
Caption: Sunitinib's inhibition of key RTKs.
Experimental Workflow for Organofluorine Drug Discovery
The discovery and development of novel organofluorine drugs follow a structured workflow that integrates synthetic chemistry, computational modeling, and biological testing.
Caption: A typical organofluorine drug discovery workflow.
Conclusion
The strategic incorporation of fluorine has proven to be a powerful tool in the arsenal of medicinal chemists. The unique properties of the fluorine atom allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, often leading to drugs with improved efficacy and safety. As synthetic methodologies for the introduction of fluorine continue to advance, the prevalence and sophistication of organofluorine compounds in medicine are expected to grow, paving the way for the next generation of innovative therapeutics. This guide has provided a foundational understanding of the core principles and practical considerations for researchers and professionals engaged in the exciting field of organofluorine chemistry and drug development.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ClinPGx [clinpgx.org]
- 19. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 1,1-Difluoro-1,3-diphenylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
1,1-Difluoro-1,3-diphenylpropane is a fluorinated aromatic compound. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy often employed in drug development to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an overview of the potential hazards and recommended safety precautions for handling this compound in a research and development setting.
Physical and Chemical Properties
Quantitative experimental data for this compound is limited. The following table summarizes the available predicted and basic information.
| Property | Value | Source |
| CAS Number | 160751-61-1 | [1] |
| Molecular Formula | C15H14F2 | [1] |
| Molecular Weight | 232.27 g/mol | [1] |
| Predicted Boiling Point | 295.2 ± 40.0 °C | |
| Predicted Density | 1.099 ± 0.06 g/cm³ |
Hazard Identification and General Safety Precautions
While specific toxicity data is unavailable, the hazards of this compound can be inferred from related compounds. Fluorinated organic molecules and aromatic compounds can present various health risks.
Potential Hazards:
-
Skin and Eye Irritation: Similar to many organic compounds, it may cause skin and eye irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.
-
Toxicity: The toxicological properties have not been thoroughly investigated. As with any novel chemical, it should be treated as potentially toxic.
-
Environmental Hazards: The environmental fate and effects of this compound are unknown. It should not be released into the environment.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of vapor, mist, or dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Personal Protective Equipment (PPE)
Appropriate PPE should be worn at all times when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing should be worn. |
| Respiratory Protection | If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
First Aid Measures
In case of exposure, follow these general first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Accidental Release Measures
In the event of a spill, follow the workflow outlined below.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: The reactivity of this compound has not been fully investigated.
-
Chemical Stability: Assumed to be stable under normal storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen fluoride.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not allow this material to enter drains or waterways.
This technical guide provides a framework for the safe handling of this compound in the absence of a specific Safety Data Sheet. Researchers, scientists, and drug development professionals are urged to exercise caution and adhere to best laboratory practices when working with this and any other novel chemical compound.
References
The Strategic Role of Fluorine in Modifying Molecular Properties: A Technical Guide for Drug Discovery
Introduction
The incorporation of fluorine into molecular structures has become a cornerstone of modern medicinal chemistry, with approximately 20-30% of all new pharmaceuticals containing at least one fluorine atom. This small but highly electronegative element exerts profound effects on a molecule's physicochemical and pharmacokinetic properties. Strategically replacing hydrogen with fluorine can enhance metabolic stability, modulate acidity (pKa), alter lipophilicity, and improve binding affinity to biological targets.[1][2][3] This technical guide provides an in-depth analysis of these effects, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals in harnessing the power of fluorine.
Impact of Fluorine on Key Molecular Properties
The unique properties of fluorine—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), high electronegativity (Pauling scale value of 3.98), and the strength of the carbon-fluorine (C-F) bond—are the basis for its significant influence on molecular behavior.[1][4]
Modulation of Acidity (pKa)
Fluorine's potent electron-withdrawing inductive effect is one of its most predictable and utilized properties in drug design. Placing fluorine atoms near an acidic or basic functional group can significantly alter its ionization state (pKa) at physiological pH.
For basic compounds, such as amines, the introduction of fluorine decreases basicity (lowers the pKa of the conjugate acid). This is because the electron-withdrawing fluorine atom destabilizes the positively charged conjugate acid, making the parent amine a weaker base. This modification can be crucial for improving cell membrane permeability and oral bioavailability, as a less basic compound will be more neutral at physiological pH, facilitating its passage through lipid bilayers.[1]
Table 1: Effect of Fluorination on the pKa of Selected Amines
| Compound | pKa of Conjugate Acid | Fluorinated Analog | pKa of Conjugate Acid | ΔpKa |
| Aniline | 4.60[5] | 4-Fluoroaniline | 4.54 | -0.06 |
| Benzylamine | 9.34 | 4-Fluorobenzylamine | 9.15 | -0.19 |
Note: pKa values can vary slightly depending on experimental conditions. Data compiled from multiple sources.
Altering Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter influencing a drug's absorption, distribution, and metabolism. The effect of fluorine on lipophilicity is complex and highly dependent on the context of the fluorination.
-
Aromatic Fluorination: Replacing a hydrogen with a single fluorine atom on an aromatic ring generally leads to a slight increase in logP. This is attributed to the masking of the polar C-H bond and the hydrophobic nature of the fluorine atom.
-
Aliphatic Fluorination: In contrast, fluorinating an aliphatic chain often decreases logP or has a minimal effect. The introduction of the highly polar C-F bond can increase the molecule's overall polarity, especially in polyfluorinated motifs.
This ability to fine-tune lipophilicity allows medicinal chemists to balance solubility and permeability, optimizing the pharmacokinetic profile of a drug candidate.
Table 2: Effect of Fluorination on logP of Selected Compounds
| Compound | logP | Fluorinated Analog | logP | ΔlogP |
| Benzene | 2.13 | Fluorobenzene | 2.27[6] | +0.14 |
| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |
Note: logP values are experimental and can vary. Data compiled from multiple sources.
Enhancing Metabolic Stability
One of the most powerful applications of fluorine in drug design is to block metabolic "soft spots." The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[1][4]
By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, the metabolic stability of a compound can be dramatically increased. This leads to a longer half-life, reduced clearance, and potentially a lower required dose and less frequent administration.
Table 3: Quantitative Comparison of Metabolic Stability in Human Liver Microsomes
| Compound | Fluorinated Analog | Improvement in Stability (Fold Increase) |
| Risperidone | 9-Fluororisperidone | 16x[7] |
| Celecoxib | 4'-Fluorocelecoxib | 4x[7] |
| Midazolam | 1'-Fluoromidazolam | ~1x (CYP3A4), More stable in CYP3A5[7] |
Source: Data from Obach et al., demonstrating the impact of fluorine substitution at metabolically labile sites.[7]
Experimental Protocols
Accurate determination of the physicochemical properties discussed above is essential for data-driven drug design. Below are detailed methodologies for key in vitro assays.
Protocol for pKa Measurement by Potentiometric Titration
This method determines the pKa by creating a titration curve, plotting pH against the volume of titrant added. The pKa is the pH at which the analyte is 50% ionized.
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 100 mL beaker)
-
Standardized titrants (0.1 M HCl and 0.1 M NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water and appropriate co-solvents if needed for solubility
-
Nitrogen gas source
Methodology:
-
Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). Prepare a ~1 mM solution of the test compound in water or a suitable co-solvent. For consistent ionic strength, make the solution 0.15 M with respect to KCl.[1][8]
-
Setup: Place a known volume (e.g., 20 mL) of the sample solution into the reaction vessel with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2.[1]
-
Titration: Immerse the pH electrode in the solution. If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH. Add the titrant in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.[9] For higher accuracy, the pKa can be determined from the derivative of the titration curve.
-
Replication: Perform the titration at least in triplicate to ensure reproducibility.[1]
Protocol for logP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP) of a neutral compound between n-octanol and water.[10]
Materials and Equipment:
-
n-Octanol (reagent grade)
-
High-purity water or pH 7.4 buffer for logD measurements
-
Separatory funnels or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric glassware
Methodology:
-
Pre-saturation: Shake equal volumes of n-octanol and water (or buffer) together for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use.[11]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration in the partition system should be low enough to avoid saturation in either phase.
-
Partitioning: Add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated aqueous phase to a vial. Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously until equilibrium is reached (this can take from minutes to hours, depending on the compound). A common practice is to shake for 1-3 hours.[10]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-20 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([solute]oct) and aqueous ([solute]aq) phases using a pre-validated analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio: P = [solute]oct / [solute]aq logP = log10(P)
Protocol for Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by phase I enzymes (primarily CYPs) present in liver microsomes.
Materials and Equipment:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath set to 37°C
-
96-well plates or microcentrifuge tubes
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
LC-MS/MS for analysis
Methodology:
-
Reagent Preparation: Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the HLM solution.[12] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of the cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line from this first-order decay plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated: t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
Visualization of Key Concepts and Workflows
Visual models are invaluable for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate logical relationships in drug discovery.
Caption: Impact of fluorine's core properties on physicochemical parameters and drug outcomes.
Caption: Iterative cycle of drug lead optimization using strategic fluorination.
Caption: Inhibition of the c-Met signaling cascade by a small molecule inhibitor.
Conclusion
Fluorine has firmly established itself as a "magic bullet" in the medicinal chemist's arsenal. Its ability to predictably modulate pKa, fine-tune lipophilicity, and dramatically enhance metabolic stability provides a powerful toolkit for overcoming common challenges in drug development.[3] By blocking sites of metabolism and improving physicochemical properties, strategic fluorination can transform a compound with poor pharmacokinetic characteristics into a viable drug candidate. The continued development of novel fluorination chemistries, combined with a deeper understanding of fluorine's complex effects on molecular interactions, ensures that this unique element will remain a critical component in the design of future therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. organic chemistry - Comparing acidity of anilinium ion and para-fluoro anilium ion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1,1-Difluoro-1,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,1-difluoro-1,3-diphenylpropane. The primary strategy involves a two-step process: the synthesis of the precursor ketone, 1,3-diphenylpropan-1-one, followed by its geminal difluorination. This document details the experimental protocols for each step, presents quantitative data in a comparative format, and includes diagrams to illustrate the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is most effectively approached through the preparation of 1,3-diphenylpropan-1-one, which is subsequently fluorinated. The overall synthetic scheme is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 1,3-Diphenylpropan-1-one (Dihydrochalcone)
The synthesis of the ketone precursor, 1,3-diphenylpropan-1-one, is typically achieved in two stages: a Claisen-Schmidt condensation to form 1,3-diphenyl-2-propen-1-one (chalcone), followed by the selective reduction of the carbon-carbon double bond.
Stage 1.1: Claisen-Schmidt Condensation for Chalcone Synthesis
This reaction involves the base-catalyzed condensation of benzaldehyde with acetophenone.
A general procedure for the Claisen-Schmidt condensation is as follows:
-
Dissolve the appropriately substituted acetophenone (1.0 eq.) and the corresponding benzaldehyde (1.0 eq.) in ethanol.
-
To this solution, add an aqueous solution of a base, such as 60% aq. KOH.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture over ice-cold water with vigorous stirring to precipitate the chalcone.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
| Reactants | Base (catalyst) | Solvent | Yield | Reference |
| Acetophenone, Benzaldehyde | 60% aq. KOH | Ethanol | 75-85% | |
| Substituted Acetophenones and Benzaldehydes | Not specified | Not specified | >75% | [1] |
Table 1: Summary of reaction conditions for the synthesis of 1,3-diphenylpropenone derivatives.
Stage 1.2: Selective Hydrogenation of Chalcone to Dihydrochalcone
The selective reduction of the α,β-unsaturated double bond in the chalcone yields the desired 1,3-diphenylpropan-1-one. Catalytic hydrogenation is a common and efficient method.[2]
A representative procedure for the catalytic hydrogenation is as follows:
-
Place a solution of the 1,3-diphenylpropenone (1.0 eq.) in a suitable solvent, such as ethyl acetate, in a hydrogenation apparatus.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 25 w/w %).
-
Displace the air in the reaction vessel with hydrogen gas.
-
Shake the mixture under a hydrogen atmosphere for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
| Catalyst | Hydrogen Source | Solvent | Yield | Reference |
| 10% Pd/C | H₂ (gas) | Ethyl Acetate | 82% | |
| Pd Nanocatalyst | H₂ (gas) | Not specified | >99% | [2] |
| Et₃SiH/Pd-C | Et₃SiH | Not specified | High | [3] |
Table 2: Comparison of selective hydrogenation methods for chalcones.
Step 2: Geminal Difluorination of 1,3-Diphenylpropan-1-one
The conversion of the carbonyl group of 1,3-diphenylpropan-1-one to a difluoromethylene group is the final and key step. This transformation is typically achieved using nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is often preferred due to its greater thermal stability.[4][5]
Figure 2: Geminal difluorination of 1,3-diphenylpropan-1-one.
Experimental Protocol using Deoxo-Fluor
The following is a general procedure for the gem-difluorination of a diaryl ketone, which can be adapted for 1,3-diphenylpropan-1-one.[4]
-
To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the diaryl ketone (1.0 eq.).
-
Add Deoxo-Fluor® (3.0 eq.) to the ketone.
-
Heat the reaction mixture in an oil bath at 90 °C for 24 hours. Caution: The oil bath temperature should be kept below 110 °C for safety.[4]
-
Monitor the reaction progress by GC/MS or TLC.
-
After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Fluorinating Agent | Stoichiometry (Reagent:Ketone) | Temperature | Time | Typical Yield (for Diaryl Ketones) | Reference |
| Deoxo-Fluor® | 3:1 | 90 °C | 24 h | 63% (for benzophenone) | [4] |
| DAST | Varies | 0 °C to RT | Varies | Substrate-dependent | [6] |
Table 3: General conditions for the gem-difluorination of ketones.
Experimental Protocol using DAST
DAST is also a widely used reagent for the gem-difluorination of ketones.[6][7]
-
In a fume hood, dissolve the ketone (1.0 eq.) in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (typically 1.5-2.0 eq.) to the stirred solution. Caution: DAST can be thermally unstable and should be handled with care.
-
Allow the reaction to warm to room temperature and stir for the required time (can range from hours to days, depending on the substrate).[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by pouring the mixture into a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Conclusion
References
- 1. KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative - Google Patents [patents.google.com]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 8. Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The gem-difluoromethylene group, in particular, is a key structural motif in many pharmaceuticals and agrochemicals. This document provides a detailed protocol for the synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione from 1,3-diphenylpropane-1,3-dione. The primary method detailed utilizes Selectfluor®, a widely used electrophilic fluorinating agent, known for its efficiency and relatively safe handling.[1][2][3] Alternative methods employing fluorine gas with a mediator and deoxo-fluorinating agents are also discussed.
It is important to note that the fluorination of 1,3-diphenylpropane-1,3-dione occurs at the central carbon (C2), which is activated by the two adjacent carbonyl groups, yielding 2,2-difluoro-1,3-diphenylpropane-1,3-dione, not 1,1-difluoro-1,3-diphenylpropane.
Data Presentation
A summary of representative methods for the difluorination of 1,3-diphenylpropane-1,3-dione is presented below.
| Fluorinating Agent | Catalyst/Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Selectfluor® | None | CH3CN/H2O | 80 | 12 | 95 | [1][2] |
| Fluorine Gas | Quinuclidine | Acetonitrile | Not Specified | 5 | High Conversion | [4][5][6] |
| Deoxo-Fluor® | None | Dichloromethane | Room Temp to 90 | 24 | Not Specified | [7][8][9] |
Experimental Protocols
Primary Protocol: Synthesis of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione using Selectfluor®
This protocol is adapted from the work of Tang et al., which describes a highly selective and efficient method for the difluorination of 1,3-dicarbonyl compounds.[1][2]
Materials:
-
1,3-diphenylpropane-1,3-dione
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH3CN)
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (lab coat, safety goggles, gloves)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1.0 mmol) in a mixture of acetonitrile (10 mL) and water (10 mL).
-
Addition of Reagent: To the stirred solution, add Selectfluor® (2.5 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Purification: Filter the solution and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain 2,2-difluoro-1,3-diphenylpropane-1,3-dione.
Alternative Protocols
1. Difluorination using Fluorine Gas and Quinuclidine
This method offers a potentially scalable route to the desired product but involves the use of highly toxic and corrosive fluorine gas, requiring specialized equipment and handling procedures.[4][5][6]
-
General Concept: 1,3-diphenylpropane-1,3-dione is dissolved in a suitable solvent like acetonitrile. Quinuclidine is added as a mediator. A controlled stream of fluorine gas is then introduced into the reaction mixture. The quinuclidine is proposed to react with fluorine in situ to generate a fluoride ion and an electrophilic N-F fluorinating agent, which then reacts with the dicarbonyl compound.[4][5][6]
2. Difluorination using Deoxo-Fluor®
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a deoxofluorinating agent that can convert carbonyl groups to gem-difluorides.[7][8][9] While more thermally stable than DAST, it is also a hazardous reagent that reacts exothermically with water and should be handled with care in a well-ventilated fume hood.[7]
-
General Concept: 1,3-diphenylpropane-1,3-dione would be dissolved in an anhydrous solvent such as dichloromethane. Deoxo-Fluor® is then added, and the reaction is typically stirred at room temperature or heated. The reaction is then quenched, and the product is extracted and purified.
Visualizations
Caption: Experimental workflow for the synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: 1,1-Difluoro-1,3-diphenylpropane as a Fluorinated Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for various functional groups, including carbonyls, hydroxyls, and even methylene groups. This substitution can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and conformational preferences, ultimately leading to improved potency and pharmacokinetic properties.[1][2][3][4][5][6][7]
This document provides detailed application notes and protocols for the use of 1,1-Difluoro-1,3-diphenylpropane as a fluorinated building block in drug discovery. This scaffold is a key starting material for synthesizing analogs of biologically active 1,3-diarylpropanes, which have demonstrated a range of activities, including anti-inflammatory and cytotoxic effects.[8][9] By replacing a methylene or carbonyl group with the gem-difluoro moiety, researchers can fine-tune the physicochemical properties of lead compounds to optimize their drug-like characteristics.
Physicochemical Impact of gem-Difluorination
The introduction of a gem-difluoro group into a 1,3-diphenylpropane scaffold can be expected to modulate its properties in several key ways. The following table summarizes the anticipated changes based on established principles of fluorine chemistry in drug design.
| Property | Parent Moiety (e.g., -CH2- or -C=O) | gem-Difluorinated Moiety (-CF2-) | Rationale for Change |
| Metabolic Stability | Susceptible to oxidation | Generally increased | The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group more resistant to metabolic oxidation by cytochrome P450 enzymes.[3] |
| Lipophilicity (LogP) | Varies | Generally increased | Fluorine is highly lipophilic, and the replacement of hydrogen or oxygen with fluorine typically increases the overall lipophilicity of the molecule.[2][4] |
| Acidity of Neighboring Protons | Normal pKa | Increased acidity (lower pKa) | The strong electron-withdrawing nature of the two fluorine atoms can acidify adjacent C-H bonds. |
| Dipole Moment | Moderate | Significantly increased | The high electronegativity of fluorine atoms creates a strong local dipole moment at the CF2 group. |
| Conformation | Flexible | Can induce specific conformational preferences | The steric bulk and electronic properties of the CF2 group can influence the rotational barrier and overall conformation of the molecule. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from 1,3-diphenyl-1-propanone using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).
Materials:
-
1,3-Diphenyl-1-propanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve 1,3-diphenyl-1-propanone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.2 eq) to the cooled solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO3 at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Protocol 2: Evaluation of Cytotoxic Activity using MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of a compound containing the this compound scaffold on a cancer cell line, such as MCF-7.[9]
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Logical Relationship of Bioisosterism
Caption: Bioisosteric replacement of carbonyl or methylene groups.
General Experimental Workflow
Caption: Workflow for utilizing the fluorinated building block.
Simplified NF-κB Signaling Pathway
References
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychoactif.org [psychoactif.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Difluoro-1,3-diphenylpropane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of the 1,1-Difluoro-1,3-diphenylpropane scaffold in medicinal chemistry. Due to the limited direct research on this specific molecule, this document leverages data from analogous 1,3-diphenylpropane derivatives and the well-established role of the gem-difluoro group in drug design to project its utility.
Introduction: A Scaffold with Potential
The 1,3-diphenylpropane motif is a recognized "privileged scaffold" in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have shown significant promise in the development of anti-inflammatory and anticancer agents. The introduction of a gem-difluoro group at the benzylic position of the propane chain offers a strategic modification to enhance the therapeutic potential of this scaffold.
The gem-difluoro group is a key bioisostere for a carbonyl group or a single methylene group, offering several advantages in drug design:
-
Metabolic Stability: The strong carbon-fluorine bond can block oxidative metabolism at that position, potentially increasing the compound's half-life.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity of neighboring protons, influence lipophilicity, and impact binding interactions with biological targets.
-
Conformational Effects: The presence of the difluoro group can induce specific conformational preferences, which may lead to enhanced binding affinity and selectivity for target proteins.
Therefore, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics with improved pharmacological profiles.
Potential Therapeutic Applications
Based on the known biological activities of 1,3-diphenylpropane analogs, derivatives of this compound are hypothesized to be valuable in the following areas:
Anti-inflammatory Agents
Chalcones, which are 1,3-diphenyl-2-propen-1-one precursors to 1,3-diphenylpropanes, and their derivatives are known to exhibit significant anti-inflammatory properties. They can modulate various inflammatory pathways, including the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. The introduction of the gem-difluoro group could enhance the potency and metabolic stability of these anti-inflammatory agents.
Anticancer Agents
Numerous 1,3-diphenylpropane derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] These compounds can induce apoptosis and inhibit tumor cell proliferation. The unique electronic properties of the gem-difluoro group could lead to novel interactions with anticancer targets, potentially overcoming resistance mechanisms and improving efficacy.
Data Presentation: Biological Activity of Analogous Compounds
While no specific biological data for this compound is currently available, the following tables summarize the activity of structurally related 1,3-diphenylpropane derivatives to provide a benchmark for potential efficacy.
Table 1: Anti-inflammatory Activity of 1,3-Diphenylpropane Analogs
| Compound/Analog | Target/Assay | IC50 (µM) | Reference |
| (E)-1-(3-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone precursor) | NLRP3 Inflammasome (IL-1β release in BMDM) | 0.74 | [2] |
| (E)-1-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone precursor) | NLRP3 Inflammasome (IL-1β release in THP-1) | 0.88 | [2] |
| 1,3-bis-(2-acetoxyphenyl)-propane-1,3-dione | TPA-induced mouse ear edema | Superior to Aspirin | [3] |
| Amentotaxus formosana Diterpene with Phenylpropane moiety | β-glucuronidase release (rat neutrophils) | 5.5 ± 1.8 | [4] |
Table 2: Anticancer Activity of 1,3-Diphenylpropane Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | Not specified, but high activity reported | [5] |
| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | Not specified, but high activity reported | [5] |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3b) | Hep-3b | 3.39 | [6] |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3d) | MOLT-4 | 3.63 | [6] |
Experimental Protocols
The synthesis of this compound and its derivatives can be approached in a stepwise manner, starting from the corresponding 1,3-diphenylpropan-1-one.
Synthesis of 1,3-Diphenylpropan-1-one (A Key Intermediate)
This protocol describes a general method for the synthesis of the 1,3-diphenylpropane scaffold via Michael addition to a chalcone precursor.
Protocol 4.1.1: Michael Addition of an Active Methylene Compound to Chalcone
-
Materials:
-
trans-Chalcone (1.0 eq)
-
Active methylene compound (e.g., malononitrile, 1.0 eq)
-
Iodine (0.1 eq)
-
Potassium carbonate (K2CO3) (0.1 eq)
-
Methanol (solvent)
-
-
Procedure:
-
To a solution of trans-chalcone (1 mmol) and the active methylene compound (1 mmol) in methanol, add iodine (0.1 mmol) and potassium carbonate (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of this compound
This protocol outlines a general method for the gem-difluorination of a ketone, such as 1,3-diphenylpropan-1-one.
Protocol 4.2.1: gem-Difluorination of 1,3-Diphenylpropan-1-one using Difluoromethyl 2-Pyridyl Sulfone
-
Materials:
-
1,3-Diphenylpropan-1-one (1.0 eq)
-
Difluoromethyl 2-pyridyl sulfone (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
3 N Hydrochloric acid (for quenching)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,3-diphenylpropan-1-one (1.0 eq) and difluoromethyl 2-pyridyl sulfone (1.2 eq) in anhydrous DMF.
-
Cool the reaction mixture to -50 °C.
-
Slowly add a solution of potassium tert-butoxide (2.0 eq) in DMF.
-
Allow the reaction mixture to warm to -40 °C over 15 minutes.
-
Quench the reaction by adding 3 N HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by flash column chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound.
Caption: Synthetic workflow for this compound.
Caption: Bioisosteric relationship of the gem-difluoro group.
Caption: Potential therapeutic applications of the scaffold.
References
- 1. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New phenylpropane and anti-inflammatory diterpene derivatives from Amentotaxus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic Fluorination of Propane Derivatives with Selectfluor™
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrophilic fluorination of propane derivatives using Selectfluor™ (F-TEDA-BF₄). The protocols cover the fluorination of activated methylene groups in 1,3-dicarbonyl compounds and a general method for the direct C-H fluorination of unactivated sp³ carbons in propane derivatives through a radical pathway.
Introduction
Electrophilic fluorination is a critical transformation in medicinal chemistry and materials science, enabling the introduction of fluorine atoms to modulate the physicochemical and biological properties of organic molecules. Selectfluor™ is a versatile, user-friendly, and effective electrophilic fluorinating agent known for its stability and broad substrate scope.[1] This document outlines protocols for two key applications of Selectfluor™ in the fluorination of propane derivatives: the fluorination of activated C-H bonds in 1,3-dicarbonyl systems and the more challenging direct fluorination of unactivated C(sp³)-H bonds.
Data Presentation
The following tables summarize the quantitative data from representative electrophilic fluorination reactions of propane derivatives using Selectfluor™.
Table 1: Fluorination of 1,3-Diphenylpropane-1,3-dione
| Entry | Product | Yield (%) | Reference |
| 1 | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 75 | [2] |
| 2 | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | 15 | [2] |
Reaction conditions: 1,3-diphenylpropane-1,3-dione, Selectfluor™, acetonitrile, room temperature.[2]
Table 2: One-Pot Synthesis of 3-Fluoroflavone from a 1,3-Dione Propane Derivative
| Substrate | Product | Yield (%) | Reference |
| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | 3-Fluoroflavone | 85-95 | [3] |
Reaction conditions: 1) Selectfluor™, CH₃CN, room temperature; 2) conc. H₂SO₄.[3]
Table 3: General Yields for Radical C(sp³)-H Fluorination of Aliphatic Compounds
| Substrate Type | Product Type | General Yield Range (%) | Reference |
| Aliphatic Esters | Monofluorinated Esters | 40 - 82 | [4][5] |
| Aliphatic Halides | Monofluorinated Halides | 41 - 68 | [4][5] |
Note: Yields are highly substrate-dependent and require optimization. These ranges are indicative of photocatalytic and thermal radical fluorination methods.[4][5]
Experimental Protocols
Protocol for the Fluorination of 1,3-Diphenylpropane-1,3-dione
This protocol describes the monofluorination of an activated methylene group within a propane derivative.
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 1,3-diphenylpropane-1,3-dione (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add Selectfluor™ (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-fluoro-1,3-diphenylpropane-1,3-dione.
One-Pot Protocol for the Synthesis of 3-Fluoroflavones
This protocol details the fluorination of a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione derivative followed by in-situ cyclization.[3]
Materials:
-
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione derivative
-
Selectfluor™
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione derivative (1.0 eq) in a minimal amount of acetonitrile at room temperature.
-
Add Selectfluor™ (1.2 eq) to the solution and stir.
-
Monitor the fluorination step by TLC.
-
Once the starting material is consumed, add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Continue stirring at room temperature and monitor the cyclization and dehydration to the 3-fluoroflavone by TLC.
-
After the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 3-fluoroflavone.[3]
General Protocol for Photocatalytic Radical C(sp³)-H Fluorination
This protocol provides a general framework for the direct fluorination of unactivated C-H bonds in propane derivatives, which may require optimization for specific substrates.[4][5][6]
Materials:
-
Propane derivative substrate
-
Selectfluor™
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor or a reaction vessel equipped with a suitable light source (e.g., near-UV lamp)
-
Inert gas supply (e.g., nitrogen, argon)
-
Standard work-up and purification equipment
Procedure:
-
In a photoreactor vessel, combine the propane derivative (1.0 eq), Selectfluor™ (1.0 - 1.5 eq), and the photocatalyst (1-5 mol%).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Irradiate the reaction mixture with the light source while maintaining a constant temperature.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion or consumption of the starting material, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to isolate the fluorinated propane derivative.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the described fluorination protocols.
Caption: Workflow for the fluorination of 1,3-dicarbonyl propane derivatives.
References
- 1. Protodefluorinated Selectfluor® heteroaggregate photoinduces direct C(sp3)–H fluorinations without photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)-H Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,1-Difluoro-1,3-diphenylpropane in the Synthesis of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,1-difluoro-1,3-diphenylpropane as a key precursor for the development of novel bioactive molecules. The introduction of a gem-difluoro group into the 1,3-diphenylpropane scaffold offers a promising strategy to enhance the pharmacological properties of this privileged structural motif.
Introduction
The 1,3-diphenylpropane scaffold is a core component of numerous biologically active compounds, including chalcones and their derivatives, which have demonstrated a wide range of activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Specifically, the gem-difluoro (CF2) group is often employed as a bioisostere for a carbonyl group or an ether linkage. This substitution can lead to improved metabolic stability, enhanced bioavailability, and increased binding affinity to biological targets.[4]
This compound, therefore, represents a valuable building block for the synthesis of new chemical entities with potentially superior therapeutic profiles. This document outlines a proposed synthetic pathway to access this precursor and provides hypothetical protocols for its derivatization and biological evaluation.
Synthetic Strategy and Protocols
The synthesis of this compound can be envisioned through a two-step sequence starting from the readily available 1,3-diphenyl-1,3-propanedione.
Protocol 1: Synthesis of 2,2-Difluoro-1,3-diphenyl-1,3-propanedione
This protocol describes the gem-difluorination of the active methylene group in 1,3-diphenyl-1,3-propanedione using an electrophilic fluorinating agent.
Materials:
-
1,3-diphenyl-1,3-propanedione
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add Selectfluor™ (2.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2,2-difluoro-1,3-diphenyl-1,3-propanedione.
Protocol 2: Reduction of 2,2-Difluoro-1,3-diphenyl-1,3-propanedione to this compound
This protocol outlines the reduction of the diketone to the corresponding difluorinated alkane. A Wolff-Kishner or Clemmensen reduction can be adapted for this transformation.
Materials:
-
2,2-Difluoro-1,3-diphenyl-1,3-propanedione
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethylene glycol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure (Wolff-Kishner Reduction):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-difluoro-1,3-diphenyl-1,3-propanedione (1.0 eq) in diethylene glycol.
-
Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to 120-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating at this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Application in the Synthesis of Novel Bioactive Molecules
This compound can serve as a versatile precursor for a variety of novel bioactive molecules. The phenyl rings can be further functionalized to modulate activity and selectivity.
Hypothetical Derivatization and Biological Evaluation
Based on the known bioactivities of fluorinated chalcones and related structures, derivatives of this compound are proposed to be evaluated for their anticancer and anti-inflammatory properties.
Example Workflow:
References
- 1. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Difluorination of β-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and physicochemical properties of bioactive compounds, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group (CF₂) is a particularly important motif, serving as a bioisostere for carbonyl groups, ethers, and other functionalities. β-Dicarbonyl compounds are versatile precursors for the synthesis of α,α-difluoro-β-dicarbonyl derivatives, which are valuable building blocks in organic synthesis. This document provides a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data for the difluorination of β-dicarbonyl compounds.
Reaction Mechanism
The difluorination of β-dicarbonyl compounds generally proceeds via an electrophilic fluorination mechanism. The reaction requires the β-dicarbonyl compound to be in its enol or enolate form to provide the necessary nucleophilicity at the α-carbon. The process occurs in two sequential steps: monofluorination followed by a second fluorination.
Step 1: Enolization/Enolate Formation The β-dicarbonyl compound exists in equilibrium between its keto and enol tautomers. The reaction is typically initiated by the formation of the enol or, more rapidly in the presence of a base, the enolate. This increases the electron density on the α-carbon, making it susceptible to electrophilic attack.
Step 2: First Electrophilic Fluorination The enol or enolate attacks an electrophilic fluorine source, such as Selectfluor (F-TEDA-BF₄), to form the α-monofluoro-β-dicarbonyl compound. This first fluorination step is generally fast.[1][2]
Step 3: Second Enolization/Enolate Formation The resulting α-monofluoro-β-dicarbonyl compound must again form an enol or enolate to undergo the second fluorination. This step is often the rate-determining step for the overall difluorination process, as the electron-withdrawing fluorine atom decreases the acidity of the α-proton and disfavors enolization.[1][2]
Step 4: Second Electrophilic Fluorination The enol or enolate of the monofluorinated intermediate attacks a second equivalent of the electrophilic fluorine source to yield the final α,α-difluoro-β-dicarbonyl compound.
The overall reaction mechanism can be visualized as follows:
References
Application Notes and Protocols for the Characterization of 1,1-Difluoro-1,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary analytical methods for the structural elucidation and purity assessment of 1,1-Difluoro-1,3-diphenylpropane (C₁₅H₁₄F₂). The protocols detailed herein are designed to guide researchers in obtaining high-quality data for confident characterization of this compound.
Introduction
This compound is a fluorinated organic molecule. The introduction of geminal fluorine atoms onto the propane backbone can significantly alter the compound's physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. These alterations are of high interest in medicinal chemistry and materials science. Accurate and thorough analytical characterization is therefore critical to confirm the chemical structure, assess purity, and ensure reproducibility in downstream applications.
This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
Overall Characterization Workflow
The following diagram illustrates a typical workflow for the structural confirmation and purity analysis of a newly synthesized batch of this compound.
Caption: General workflow for synthesis and analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the carbon-hydrogen framework, the chemical environment of the fluorine atoms, and the connectivity of the entire molecule.
Application Note
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons and fluorine atoms. The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propane chain. The proton on C1 will appear as a characteristic triplet of triplets due to coupling with both the geminal fluorine atoms and the adjacent methylene protons.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C1) will exhibit a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). Other carbons near the difluoro group will also show smaller couplings.
-
¹⁹F NMR: Directly observes the fluorine nuclei.[1] For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms. This resonance will be split into a triplet in the proton-coupled spectrum due to coupling with the C1 proton.[2]
Predicted NMR Data
Note: The following data are predicted based on known chemical shifts of 1,3-diphenylpropane and established principles of fluorine NMR spectroscopy. Actual experimental values may vary slightly.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |
|---|---|---|---|---|
| 1 | CH | ~5.8 - 6.2 | ~120 - 125 | ¹H: tt, JHF ≈ 56 Hz, JHH ≈ 7 Hz¹³C: t, ¹JCF ≈ 240-250 Hz |
| 2 | CH₂ | ~2.4 - 2.6 | ~35 - 40 | ¹H: m¹³C: t, ²JCF ≈ 20-25 Hz |
| 3 | CH₂ | ~2.8 - 3.0 | ~30 - 35 | ¹H: t, JHH ≈ 7.5 Hz |
| 4, 8 | C (ipso) | - | ~138 - 142 | |
| 5, 7 | CH (ortho) | ~7.2 - 7.4 | ~128 - 130 | |
| 6 | CH (para) | ~7.2 - 7.4 | ~128 - 130 | |
| 9, 13 | C (ipso) | - | ~140 - 144 | |
| 10, 12 | CH (ortho) | ~7.2 - 7.4 | ~128 - 130 |
| 11 | CH (para) | ~7.2 - 7.4 | ~128 - 130 | |
Table 2: Predicted ¹⁹F NMR Data
| Position | Atom | Predicted ¹⁹F Shift (ppm) | Key Couplings |
|---|
| 1 | CF₂ | ~ -110 to -120 | t, JFH ≈ 56 Hz |
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 200 ppm.
-
Reference: Set relative to an external standard like CFCl₃ (0 ppm).[3]
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 64.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Measure the chemical shifts (δ) and coupling constants (J) for all signals.
-
Assign all peaks to the corresponding atoms in the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of this compound and confirming its molecular weight.
Application Note
The sample is first vaporized and separated from non-volatile impurities in the GC inlet. The components are then separated on a capillary column based on their boiling points and interaction with the stationary phase. The retention time is a characteristic property of the compound under specific GC conditions and can be used for identification and purity assessment. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum shows the molecular ion (M⁺), which confirms the molecular weight, and a series of fragment ions, which provide a unique fingerprint that aids in structural confirmation.
Predicted GC-MS Data
Table 3: Expected GC-MS Results
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₂ |
| Molecular Weight | 232.11 g/mol |
| Retention Time | Dependent on GC column and method |
| Molecular Ion (M⁺) | m/z = 232 |
| Key Fragment Ions | m/z = 212 ([M-HF]⁺), 141 ([M-C₇H₇]⁺), 105 (C₈H₉⁺), 91 (C₇H₇⁺, tropylium ion) |
Experimental Protocol: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL of this compound in a volatile solvent such as ethyl acetate or dichloromethane (DCM).
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 min.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the peak area of the main component. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Analyze the mass spectrum of the main peak to identify the molecular ion and compare the fragmentation pattern with the expected structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note
The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). For this compound, key absorptions will include C-H stretches from the aromatic rings and the aliphatic chain, C=C stretches from the aromatic rings, and, most importantly, strong C-F stretching bands, which are characteristic of organofluorine compounds.[4][5]
Predicted FTIR Data
Table 4: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2950-2850 | Aliphatic C-H Stretch | Medium |
| 1600, 1495, 1450 | Aromatic C=C Stretch | Medium-Strong |
| 1200-1050 | C-F Stretch | Strong, Broad |
| 750, 700 | Aromatic C-H Bend (out-of-plane) | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place one drop of the neat liquid sample (if applicable) or a small amount of solid onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for a solid sample, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mode: Transmittance or Absorbance.
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background.
-
Label the major absorption peaks and assign them to the corresponding functional groups.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-DIPHENYLPROPANE(1081-75-0) IR Spectrum [chemicalbook.com]
Application Notes and Protocols: The Strategic Use of gem-Difluoro Carbonyl Precursors in the Synthesis of Fluorinated Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] gem-Difluorinated methylene groups (CF₂) are particularly valuable as isosteres for carbonyl groups, ether linkages, or other functionalities, offering a powerful tool for modulating the physicochemical properties of bioactive molecules.[3] This document provides detailed application notes and experimental protocols for the synthesis of fluorinated heterocycles, with a focus on pyrazoles, using readily accessible gem-difluoro carbonyl compounds as key building blocks.
Core Applications:
The strategic incorporation of a gem-difluoro moiety can lead to:
-
Enhanced Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.[4]
-
Modulation of Physicochemical Properties: Fluorine substitution can alter pKa, lipophilicity (LogP), and aqueous solubility, which are critical for optimizing pharmacokinetic profiles.[1][3]
-
Improved Target Binding: The unique electronic properties of the C-F bond can lead to favorable interactions with biological targets, enhancing potency.[1]
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are a prominent class of heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6] A common and effective strategy for their synthesis involves the cyclocondensation of a gem-difluorinated 1,3-dicarbonyl equivalent with a hydrazine derivative.[7]
Reaction Pathway: Synthesis of 3-Unsubstituted-4-Fluoropyrazoles
A noteworthy synthesis route involves the reaction of α-cyano-α,α-difluoroketones with hydrazine. This reaction proceeds via an unexpected mechanism to yield 3-unsubstituted 4-fluoropyrazoles, which are valuable scaffolds in medicinal chemistry.[8]
Caption: General reaction pathway for the synthesis of 3-unsubstituted 4-fluoropyrazoles.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various fluorinated pyrazoles from different starting materials.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| α-Cyano-α,α-difluoroketones | Hydrazine | 3-Unsubstituted 4-Fluoropyrazoles | Moderate to Good | [8] |
| 1,3-Diketones with CF₃ group | Hydrazines | Trifluoromethylated Pyrazoles | 27-87 | [9] |
| 3,5-Disubstituted Pyrazoles | Selectfluor® | 4-Fluorinated Pyrazoles | up to 67 | [10] |
Experimental Protocol: Synthesis of 3-Unsubstituted 4-Fluoropyrazoles from α-Cyano-α,α-difluoroketones
This protocol is based on the findings reported in the synthesis of novel fluorinated pyrazoles.[8]
Materials:
-
α-Cyano-α,α-difluoroketone (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Isopropanol (as solvent)
Procedure:
-
To a solution of the α-cyano-α,α-difluoroketone in isopropanol, add hydrazine hydrate.
-
Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-unsubstituted 4-fluoropyrazole.
Synthesis of Fluorinated Dihydropyridinones and Isoquinolinones
gem-Difluoro-1,7-enyne amides serve as versatile precursors for the synthesis of more complex fluorinated heterocyclic systems, such as difluorodihydropyridinones and difluoro-3-oxoisoquinolines, through ring-closing metathesis reactions.[11]
Experimental Workflow
The general workflow for the synthesis and further functionalization of these δ-lactams is depicted below.
Caption: Synthetic workflow from gem-difluoro-1,7-enyne amides to complex heterocycles.
Quantitative Data Summary
| Reaction Type | Precursor | Product | Yield (%) | Reference |
| Ring-Closing Metathesis | gem-Difluoro-1,7-enyne amides | Difluorodihydropyridinones | Moderate to Good | [11] |
| RCM-Enyne Metathesis | gem-Difluoro-1,7-enyne amides | 4,4-Difluoro-3-oxoisoquinolines | Moderate to Good | [11] |
| Diels-Alder Reaction | Difluorodihydropyridinones | Heterotricyclic Systems | Moderate to Good | [11] |
Experimental Protocol: General Procedure for Ring-Closing Metathesis
This protocol is a general representation of the method described for the cycloisomerization of gem-difluoropropargyl amides.[11]
Materials:
-
gem-Difluoro-1,7-enyne amide (1.0 eq)
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%)
-
Anhydrous dichloromethane (as solvent)
Procedure:
-
Dissolve the gem-difluoro-1,7-enyne amide in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cyclized product.
The use of gem-difluoro carbonyl compounds provides a robust and versatile platform for the synthesis of a diverse range of fluorinated heterocycles. The protocols and data presented herein demonstrate the utility of these precursors in generating valuable molecular scaffolds for drug discovery and development. The strategic incorporation of the gem-difluoro moiety is a powerful tactic for enhancing the pharmacological properties of heterocyclic compounds. Further exploration of these synthetic methodologies is encouraged to expand the accessible chemical space of fluorinated molecules.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Synthesis of Fluorinated Pyrazoles [ouci.dntb.gov.ua]
- 11. Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Gem-Difluoro Groups into Organic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a gem-difluoro (CF2) group into organic molecules is a pivotal strategy in modern medicinal chemistry and drug discovery. The unique stereoelectronic properties of the CF2 moiety can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. It can act as a bioisostere for carbonyl groups, ethers, and other functionalities, while improving metabolic stability, modulating acidity/basicity, and influencing conformation.[1][2][3] This document provides detailed application notes and experimental protocols for several key methods for incorporating gem-difluoro groups into organic scaffolds.
Difluoromethylation of Phenols via Difluorocarbene Insertion
The direct difluoromethylation of phenols to form aryl difluoromethyl ethers is a valuable transformation, as this motif is present in numerous pharmaceuticals.[4] A robust and operationally simple method utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.[5][6][7] This method avoids the use of gaseous reagents and proceeds under relatively mild conditions.[5][6]
Application: This protocol is broadly applicable to a wide range of phenols, including those with electron-donating and electron-withdrawing substituents. It is particularly useful for late-stage functionalization in a drug discovery context due to its good functional group tolerance.[8]
Quantitative Data
| Entry | Phenol Substrate | Yield (%) | Reference |
| 1 | 4-Butylphenol | 95 | [8] |
| 2 | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | 94 | [5][6] |
| 3 | Methyl 4-hydroxybenzoate | 85 | [8] |
| 4 | 4-Hydroxyphenylacetonitrile | 91 | [8] |
| 5 | 4-Nitrophenol | 75 | [8] |
| 6 | 2,6-Di-tert-butylphenol | 60 | [8] |
Experimental Protocol: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one[5][6]
Reagents:
-
1-(3-Chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs2CO3)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hexanes
-
Saturated sodium chloride solution
-
10% Lithium chloride solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add dry DMF (27 mL) and deionized water (3.2 mL) via syringe.
-
Degas the solution with a nitrogen stream for 1 hour while stirring.
-
Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a stream of nitrogen.
-
Equip the flask with a condenser and heat the reaction mixture to 100 °C in an oil bath for 4 hours.
-
Cool the reaction to room temperature and add 100 mL of hexanes. Stir for 10 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with hexanes.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (3 x 50 mL), saturated sodium chloride solution (1 x 50 mL), and 10% aqueous lithium chloride solution (5 x 50 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the product.
General Workflow for Phenol Difluoromethylation
Caption: Workflow for the difluoromethylation of phenols.
Julia-Kocienski gem-Difluoroolefination of Carbonyls
The Julia-Kocienski olefination is a powerful tool for the synthesis of alkenes. Its application to the synthesis of gem-difluoroalkenes provides a reliable route to this important structural motif from carbonyl compounds. The use of difluoromethyl 2-pyridyl sulfone has emerged as a particularly effective strategy, enabling the conversion of not only aldehydes but also challenging substrates like diaryl ketones and enolizable aliphatic aldehydes.[9][10][11]
Application: This method is highly valuable for the synthesis of gem-difluoroalkenes from a broad range of aldehydes and ketones. The development of protocols for enolizable aldehydes and diaryl ketones has significantly expanded the scope of this transformation.[9][10][11]
Quantitative Data
| Entry | Carbonyl Substrate | Reagent/Conditions | Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | K-2-pyridinyl sulfonyldifluoroacetate, DMF, 40°C | 85 | [12] |
| 2 | Cyclohexanecarboxaldehyde | Difluoromethyl 2-pyridyl sulfone, CsF, (TMS)3N, MeCN, 60°C | 82 | [9][10] |
| 3 | Benzophenone | Difluoromethyl 2-pyridyl sulfone, LiHMDS then TFAA, THF, -78°C to rt | 78 | [9][10] |
| 4 | 4-Phenylcyclohexanone | Difluoromethyl 2-pyridyl sulfone, LiHMDS, THF, -78°C to rt | 80 | [9][10] |
| 5 | Dodecanal | Difluoromethyl 2-pyridyl sulfone, CsF, (TMS)3N, MeCN, 60°C | 75 | [9][10] |
Experimental Protocol: gem-Difluoroolefination of 4-Bromobenzaldehyde[12]
Reagents:
-
Potassium 2-pyridinyl sulfonyldifluoroacetate
-
4-Bromobenzaldehyde
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
3 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4-bromobenzaldehyde (110 mg, 0.6 mmol) in DMF (2 mL), add potassium 2-pyridinyl sulfonyldifluoroacetate (248 mg, 0.9 mmol).
-
Stir the mixture at 40 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl (1.2 mL), followed by 3 N HCl (1.2 mL).
-
Stir the resulting mixture at 40 °C for another 2 hours.
-
Cool the reaction to room temperature and extract with EtOAc (3 x 10 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the gem-difluoroolefin product.
Logical Relationship in Julia-Kocienski gem-Difluoroolefination
Caption: Key steps in the Julia-Kocienski reaction.
Photocatalytic Defluorinative Alkylation of α-Trifluoromethyl Alkenes
Visible-light photocatalysis has emerged as a powerful platform for the generation of radical intermediates under mild conditions. This strategy has been successfully applied to the functionalization of α-trifluoromethyl alkenes, which serve as precursors to gem-difluoroalkenes through a defluorinative alkylation process.[13][14] This approach allows for the construction of complex gem-difluoro-containing scaffolds from readily available starting materials.
Application: This method is suitable for the synthesis of γ,γ-difluoroallylic ketones and amines. It exhibits good functional group tolerance and can be applied to late-stage functionalization of complex molecules.[15]
Quantitative Data
| Entry | α-Trifluoromethyl Alkene | Alkyl Precursor | Photocatalyst | Yield (%) | Reference |
| 1 | (3,3,3-Trifluoroprop-1-en-2-yl)benzene | Toluene | Eosin Y | 81 | [13] |
| 2 | 1-Methyl-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | Ethyl acetate | Not Specified | 75 | [7] |
| 3 | 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | Tetrahydrofuran | Eosin Y | 72 | [13] |
| 4 | (3,3,3-Trifluoroprop-1-en-2-yl)benzene | α-Keto acid | Not Specified | Good | [15] |
| 5 | N,N-dimethyl-1-(4-(3,3,3-trifluoroprop-1-en-2-yl)phenyl)methanamine | Cyclohexane | Eosin Y | 65 | [13] |
Experimental Protocol: Photocatalytic Defluorinative Benzylation of (3,3,3-Trifluoroprop-1-en-2-yl)benzene[13]
Reagents:
-
(3,3,3-Trifluoroprop-1-en-2-yl)benzene
-
Toluene
-
Eosin Y
-
Hantzsch ester
-
Potassium phosphate (K3PO4)
-
Acetonitrile (MeCN)
Procedure:
-
To an oven-dried reaction vial, add (3,3,3-trifluoroprop-1-en-2-yl)benzene (0.2 mmol), Eosin Y (1 mol%), Hantzsch ester (1.2 equiv), and K3PO4 (1.2 equiv).
-
Add acetonitrile (2 mL) and toluene (10 equiv).
-
Seal the vial and stir the mixture under irradiation with a blue LED lamp (40 W) at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the benzylated gem-difluoroalkene.
Photocatalytic Reaction Pathway
Caption: General pathway for photocatalytic defluorinative alkylation.
Application in Drug Discovery: Bioisosterism and Enzyme Inhibition
The gem-difluoro group is a powerful bioisostere for the carbonyl group, maintaining similar geometry and polarity while offering greater metabolic stability.[3] This principle has been effectively utilized in the design of enzyme inhibitors. For example, a gem-difluoro-substituted analogue of vigabatrin, an anti-epilepsy drug, was designed as a potent inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT).[16]
The native drug, vigabatrin, inactivates GABA-AT through an enzymatic transformation that generates a reactive Michael acceptor. A conformationally restricted analogue with an endocyclic double bond was found to be inactive. An analogue with an exocyclic double bond was a weak inhibitor, but its efficacy was lost in the presence of nucleophiles like 2-mercaptoethanol. However, the introduction of a gem-difluoro group at the exocyclic position resulted in a highly potent, time-dependent inhibitor of GABA-AT, even in the presence of nucleophiles.[16] This highlights the ability of the gem-difluoro group to enhance the reactivity of the Michael acceptor towards the enzyme's active site nucleophile, leading to irreversible inhibition.
GABA-AT Inhibition Pathway
Caption: Mechanism of GABA-AT inactivation by a gem-difluoro inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Gem-difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: New insights into the Julia-Kocienski reaction - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of gem-Difluorinated Propanes
Welcome to the technical support center for the synthesis of gem--difluorinated propanes. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing gem-difluorinated propanes?
A1: The most prevalent and successful strategies generally involve the transformation of a carbonyl group (a ketone) into a gem-difluoromethylene group. This is often referred to as deoxygenative difluorination. Another common approach is the [2+1] cycloaddition of an alkene with difluorocarbene to form a gem-difluorocyclopropane, which can then undergo ring-opening. Direct fluorination of propane is generally not a viable method for preparative synthesis as it leads to a complex mixture of products.[1][2][3]
Q2: Why is direct fluorination of propane not recommended for targeted synthesis?
A2: Direct fluorination of alkanes like propane is a highly exothermic and non-selective process.[4][5] It proceeds via a radical chain mechanism that does not offer good control over the position of fluorination, leading to a mixture of mono-, di-, and polyfluorinated isomers.[3][4] This makes the isolation of a specific product like 2,2-difluoropropane challenging and results in very low yields, rendering the method impractical for most synthetic applications.[3]
Q3: What are the advantages of using carbonyl compounds as precursors?
A3: Using carbonyl compounds, specifically ketones, as precursors for gem-difluorination is advantageous due to the high efficiency and selectivity of the CO to CF2 transformation.[1] A variety of fluorinating reagents can be used, and the reaction conditions can often be tailored to the specific substrate. This method allows for the precise installation of the gem-difluoro group at a desired position within the propane backbone.
Q4: Are there any safety concerns when working with fluorinating reagents?
A4: Yes, many fluorinating reagents are hazardous. For example, diethylaminosulfur trifluoride (DAST) and its analogs can be toxic and corrosive. Hydrogen fluoride (HF) is extremely corrosive and toxic. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Deoxygenative Difluorination of Propanone and its Derivatives
Problem 1: Low or no yield of the desired gem-difluorinated product.
-
Possible Cause 1: Inactive or degraded fluorinating reagent.
-
Solution: Use a freshly opened bottle of the fluorinating reagent or purify/validate the existing stock. Some reagents are sensitive to moisture and air. For instance, when using DAST, ensure it is handled under anhydrous conditions.
-
-
Possible Cause 2: Unsuitable reaction temperature.
-
Solution: The optimal temperature can be substrate-dependent. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if decomposition or side reactions are observed, lowering the temperature is advised.
-
-
Possible Cause 3: Poor substrate reactivity.
-
Solution: Electron-withdrawing groups near the carbonyl can deactivate it towards nucleophilic attack by the fluorinating reagent. In such cases, a more reactive fluorinating agent or harsher reaction conditions might be necessary. Alternatively, a different synthetic route might be more appropriate.
-
Problem 2: Formation of significant side products, such as vinyl fluorides.
-
Possible Cause: Elimination side reactions.
-
Solution: This can be promoted by elevated temperatures or the presence of basic impurities. Running the reaction at a lower temperature can help minimize these side reactions. Ensuring the purity of the starting materials and solvent is also critical.
-
Purification Challenges
Problem 3: Difficulty in separating the gem-difluorinated propane from starting material or byproducts.
-
Possible Cause 1: Similar boiling points.
-
Solution: If the boiling points are too close for efficient distillation, column chromatography is a viable alternative. For nonpolar compounds like gem-difluorinated propanes, silica gel chromatography with a nonpolar eluent system (e.g., hexane/ethyl acetate) is often effective.
-
-
Possible Cause 2: Co-elution during chromatography.
-
Solution: If co-elution occurs, try a different stationary phase (e.g., alumina) or a different solvent system. Preparative gas chromatography (GC) can also be an excellent technique for separating volatile compounds with similar polarities.
-
Data Presentation
Table 1: Comparison of Fluorinating Reagents for the Deoxygenative Difluorination of Carbonyls
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Diethylaminosulfur Trifluoride (DAST) | -78 °C to room temperature | Commercially available, effective for many substrates | Can be thermally unstable, potential for side reactions |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor™) | Room temperature to 80 °C | Higher thermal stability than DAST | More expensive than DAST |
| (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) with PPh3 | 100 °C in a pressure tube | Superior to TMSCF2Br and TMSCF3 in some cases[6][7] | Requires elevated temperatures and a sealed vessel |
| Xenon Difluoride (XeF2) | Room temperature | Effective for α,α-difluorination of 1,3-diketones[1] | Expensive, requires careful handling |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropane from Acetone using DAST
Disclaimer: This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions. Always perform a thorough risk assessment before starting any experiment.
Materials:
-
Acetone (dried over molecular sieves)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere.
-
Add acetone (1.0 eq) to anhydrous DCM in the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution via the addition funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully and slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution will occur.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure. Note: 2,2-difluoropropane is volatile (boiling point: -0.5 °C). The product should be collected in a cold trap.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F).
Visualizations
Experimental Workflow for Deoxygenative Difluorination
Caption: General workflow for the synthesis of gem-difluorinated propanes.
Troubleshooting Decision Tree for Low Product Yield
Caption: Decision tree for troubleshooting low yields in gem-difluorination reactions.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination of propane and propene over cobalt(III) trifluoride and potassium tetrafluorocobaltate(III) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Answered: Following are balanced equations for fluorination of propane to produce a mixture of 1-fluoropropane and 2-fluoropropane. CH;CH,CH3 + F2 CH;CH,CH,F + HF Propane… | bartleby [bartleby.com]
- 6. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 7. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation in the fluorination of 1,3-diphenylpropane derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 1,3-diphenylpropane derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the fluorination of 1,3-diphenylpropane-1,3-dione?
A1: The primary byproducts encountered during the fluorination of 1,3-diphenylpropane-1,3-dione are over-fluorinated species and polymeric tars.[1] Depending on the reaction conditions and the fluorinating agent used, you can obtain the desired monofluorinated product (2-fluoro-1,3-diphenylpropane-1,3-dione), the difluorinated product (2,2-difluoro-1,3-diphenylpropane-1,3-dione), or a mixture of both.[1] The formation of intractable tars is often observed when using excess fluorine gas or certain basic additives like DABCO.[1]
Q2: My fluorination of 1,3-diphenylpropan-1-ol is yielding a significant amount of an elimination byproduct. What is causing this and how can I minimize it?
A2: The formation of an alkene byproduct (1,3-diphenylpropene derivatives) is a common issue in the deoxyfluorination of secondary alcohols, including 1,3-diphenylpropan-1-ol. This occurs because the reaction conditions that favor nucleophilic substitution (fluorination) also promote E2 elimination. Factors that can increase the proportion of the elimination byproduct include the use of strong, hindered bases and high reaction temperatures. To minimize elimination, consider using a less basic fluorinating agent or a milder base, and running the reaction at a lower temperature.
Q3: I am observing hydrolysis of my fluorinating agent. What are the signs of this and how can I prevent it?
A3: Hydrolysis of the fluorinating agent, particularly with reagents like DAST (diethylaminosulfur trifluoride), can occur in the presence of moisture. Signs of hydrolysis include the formation of corresponding alcohol byproducts (reversion to the starting material) and reduced yield of the desired fluorinated product. To prevent this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can rearrangement reactions occur during the fluorination of 1,3-diphenylpropane derivatives?
A4: Yes, rearrangements are a potential side reaction, especially when using deoxyfluorinating agents like DAST with alcohol substrates. The carbocation or carbocation-like intermediates formed during the reaction can be susceptible to Wagner-Meerwein or other types of rearrangements, leading to the formation of constitutional isomers of the desired product. Careful selection of the fluorinating agent and reaction conditions can help to suppress these rearrangements.
Troubleshooting Guides
Issue 1: Low Yield of Monofluorinated 1,3-Diphenylpropane-1,3-dione and Formation of Difluorinated Byproduct
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 2,2-difluoro-1,3-diphenylpropane-1,3-dione is observed alongside the desired 2-fluoro product. | The fluorinating agent is too reactive or used in excess, leading to over-fluorination. | Use a milder electrophilic fluorinating agent such as Selectfluor. Carefully control the stoichiometry of the fluorinating agent to 1 equivalent or slightly less. Monitor the reaction progress closely using techniques like TLC or 19F NMR to stop the reaction upon consumption of the starting material. |
| The reaction produces a mixture of mono- and difluorinated products that are difficult to separate. | The reaction conditions favor further fluorination of the monofluorinated product. | Employ a base that facilitates the initial enolization but does not strongly promote the enolization of the monofluorinated intermediate. For example, using quinuclidine as a base with fluorine gas has been shown to favor the difluorinated product, so a weaker or non-basic condition with a milder fluorinating agent might be preferable for monofluorination.[1] |
Issue 2: Formation of Tarry, Insoluble Byproducts
| Symptom | Possible Cause | Suggested Solution |
| A dark, sticky, and insoluble material is formed during the reaction, complicating workup and purification. | Use of excess elemental fluorine, which is highly reactive and can lead to non-selective reactions and polymerization.[1] | Avoid using a large excess of fluorine gas. If using elemental fluorine, ensure it is diluted with an inert gas (e.g., nitrogen) and added slowly to the reaction mixture at low temperatures. |
| Certain organic bases, like DABCO, can promote side reactions leading to tar formation.[1] | Screen different bases or consider running the reaction in the absence of a base if the substrate is sufficiently acidic. Inorganic bases like cesium carbonate have also been reported to produce some tar, so careful optimization is necessary.[1] | |
| The reaction temperature is too high, leading to decomposition of the starting material, product, or reagents. | Conduct the reaction at a lower temperature. Many fluorination reactions can be performed at or below room temperature. |
Issue 3: Poor Conversion or No Reaction
| Symptom | Possible Cause | Suggested Solution | | The starting material is largely unreacted after the specified reaction time. | The fluorinating agent is not sufficiently reactive for the specific substrate. | For less reactive substrates, a more powerful fluorinating agent may be required. For example, if Selectfluor is ineffective, a more reactive N-F reagent might be considered, but with caution to avoid over-fluorination. | | In the case of 1,3-dicarbonyl compounds, enolization may be the rate-limiting step. | The addition of a catalytic amount of a suitable base can facilitate enolization and improve the reaction rate.[1] | | The presence of water is deactivating the fluorinating agent. | Ensure all glassware is oven-dried and the reaction is performed with anhydrous solvents under an inert atmosphere. |
Quantitative Data
The following table summarizes the crude yields of products and byproducts from the fluorination of 1,3-diphenylpropane-1,3-dione (1a) under various conditions.[1]
| Entry | Base Additive | Equivalents of Additive | Equivalents of F₂ | Crude Yield of 1a (%) | Crude Yield of 2a (mono-fluoro) (%) | Crude Yield of 3a (di-fluoro) (%) | Other Observations |
| 1 | - | - | 1 | 100 | 0 | 0 | No reaction |
| 2 | - | - | 20 | - | - | - | Polyfluorinated tar |
| 3 | DABCO | 1 | 1 | 32 | 4 | 20 | |
| 4 | DABCO | 1 | 2 | 1 | 1 | 37 | |
| 5 | DABCO | 1 | 3 | - | - | - | Polyfluorinated tar |
| 6 | DABCO | 2 | 2 | - | - | - | Many fluorinated products |
| 7 | DABCO | 0.1 | 1 | 22 | 28 | 8 | |
| 8 | Quinuclidine | 1 | 1 | 42 | 10 | 43 | |
| 9 | Quinuclidine | 1.2 | 1 | 54 | 1 | 43 | |
| 10 | Et₃N | 1 | 1 | 56 | 25 | 6 | |
| 11 | Cs₂CO₃ | 1 | 1 | 0 | 4 | 14 | Unwanted tar |
| 12 | NaCl | 1 | 1 | 0 | 33 | 12 | Unwanted tar |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-1,3-diphenylpropane-1,3-dione (Monofluorination)
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of 1,3-diphenylpropane-1,3-dione (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy.
-
Upon completion (typically after several hours), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-1,3-diphenylpropane-1,3-dione.
Protocol 2: Synthesis of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione (Difluorination)
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
Fluorine gas (diluted in nitrogen, e.g., 10% F₂ in N₂)
-
Quinuclidine
-
Acetonitrile (anhydrous)
-
Gas dispersion tube
-
Standard glassware for gas-phase reactions
Procedure:
-
Dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq) and quinuclidine (1.2 eq) in anhydrous acetonitrile in a flask equipped with a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Slowly bubble a stream of diluted fluorine gas (1.0 eq) through the solution with vigorous stirring.
-
After the addition of fluorine is complete, allow the reaction to warm to room temperature and stir for an additional period, monitoring by TLC or 19F NMR.
-
Purge the reaction mixture with nitrogen to remove any unreacted fluorine.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate 2,2-difluoro-1,3-diphenylpropane-1,3-dione.[1]
Visualizations
References
Technical Support Center: Improving Yield and Selectivity in Difluorination Reactions
Welcome to the technical support center for difluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data, and experimental protocols to enhance the yield and selectivity of your difluorination reactions.
Frequently Asked Questions (FAQs)
Q1: My difluorination reaction is giving a low yield. What are the common causes and how can I address them?
A1: Low yields in difluorination reactions can stem from several factors. Common culprits include improper reaction setup, reagent impurity, suboptimal reaction conditions, and issues during workup.[1][2][3] To improve your yield, consider the following:
-
Ensure Anhydrous Conditions: Moisture can quench reagents and intermediates. Flame-dry or oven-dry all glassware and use anhydrous solvents.[1]
-
Reagent Quality: Use freshly purified reagents and solvents. The purity of both the starting material and the fluorinating agent is crucial.[1]
-
Temperature Control: Many difluorination reactions are temperature-sensitive. Ensure the reaction is maintained at the optimal temperature throughout the addition of reagents and the reaction time.[1]
-
Slow Reagent Addition: Adding reagents too quickly can lead to side reactions and decomposition.[1] For instance, in vicinal difluorination of alkenes using mCPBA as an oxidant, slow addition of the alkene is necessary to prevent competing epoxidation.[4]
-
Optimize Catalyst and Reagent Ratios: The stoichiometry of your catalyst, oxidant, and fluoride source can significantly impact the yield. A systematic optimization of these ratios is often necessary.
Q2: I am observing poor diastereoselectivity in my vicinal difluorination of an alkene. How can I improve it?
A2: Poor diastereoselectivity is a common challenge, often influenced by the substrate structure and reaction mechanism. Here are some strategies to improve it:
-
Substrate-Directing Groups: The presence of a Lewis basic functional group near the alkene can promote high diastereoselectivity through anchimeric assistance.[4][5]
-
Catalyst Selection: For aryl iodide-catalyzed difluorinations, the choice of the aryl iodide catalyst can influence stereocontrol. Chiral aryl iodide catalysts have been developed for enantioselective reactions, and their structure can also impact diastereoselectivity.[4][6]
-
Solvent Effects: The reaction solvent can play a role in the stereochemical outcome. Experiment with different solvents to find the optimal medium for your substrate.
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state leading to the desired diastereomer.
Q3: What are the common side reactions in electrophilic difluorination, and how can they be minimized?
A3: Electrophilic fluorination can be accompanied by several side reactions, depending on the substrate and reagents used.
-
Over-fluorination: Especially with highly reactive fluorinating agents or electron-rich substrates, di- or poly-fluorination can occur. Using a less reactive N-F reagent or carefully controlling the stoichiometry can help.[7]
-
Rearrangement Reactions: Carbocationic intermediates, which can be formed during the reaction, may undergo rearrangements. The choice of catalyst and reaction conditions can help suppress these pathways. For instance, in the difluorination of styrenyl substrates, anchimeric assistance from a neighboring amide group can prevent rearrangement and favor 1,2-difluorination over 1,1-difluorination.[6]
-
Solvent Incorporation: In some cases, the solvent can act as a nucleophile and be incorporated into the product.
-
Elimination: For certain substrates, elimination of HF to form a vinyl fluoride can be a competing pathway.
Q4: How do I choose the right fluorinating agent for my reaction?
A4: The choice of fluorinating agent is critical and depends on the nature of your substrate and the desired transformation.
-
Electrophilic Fluorinating Agents (N-F Reagents): These are generally bench-stable and safer to handle than sources like F2 gas.[8]
-
Selectfluor® is a powerful and versatile electrophilic fluorinating agent suitable for a wide range of substrates.[5][9]
-
N-Fluorobenzenesulfonimide (NFSI) is another common and effective N-F reagent.[7]
-
The reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine ring, allowing for the selection of a reagent with appropriate reactivity for a given substrate to minimize side reactions.[7]
-
-
Nucleophilic Fluoride Sources: These are used in conjunction with an oxidant in catalytic systems.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during difluorination reactions.
Low Yield Troubleshooting
If you are experiencing low yields, use the following decision tree to diagnose and solve the problem.
Caption: Troubleshooting decision tree for low reaction yields.
Poor Selectivity Troubleshooting
For issues with chemo-, regio-, or stereoselectivity, refer to the following guide:
| Problem | Possible Cause | Suggested Solution |
| Low Diastereoselectivity | - Steric hindrance near the reaction center.- Lack of a directing group.- Reaction temperature is too high. | - Modify the substrate to introduce a directing group.- Screen different catalysts, especially those with varying steric bulk.- Lower the reaction temperature. |
| Low Enantioselectivity | - Ineffective chiral catalyst or ligand.- Racemization of product or intermediate.- Incorrect catalyst loading. | - Screen a variety of chiral catalysts and ligands.- Lower the reaction temperature.- Optimize the catalyst loading. |
| Formation of Regioisomers | - Competing reaction pathways (e.g., rearrangement).- Electronic properties of the substrate. | - Modify the substrate to favor one pathway (e.g., using a directing group).- Adjust the electronic properties of the catalyst. |
| Formation of Byproducts (e.g., epoxidation, oligomerization) | - Oxidant reacting with the alkene before the desired reaction.- Unstable intermediates. | - Use slow addition of the alkene or oxidant.- Adjust the stoichiometry of the reagents.- Change the solvent to stabilize intermediates. |
Quantitative Data Summary
The following tables provide a summary of yields and selectivities for representative difluorination reactions.
Table 1: Catalytic Vicinal Difluorination of Alkenes with Aryl Iodide Catalysis
| Substrate | Catalyst | Fluoride Source | Oxidant | Yield (%) | Diastereomeric Ratio (d.r.) |
| Allyl benzene derivative | 1a | pyr•9HF | mCPBA | Good | N/A |
| Isolated alkene | 1b | pyr•9HF / pyridine | mCPBA | Improved | N/A |
| β,β-dimethylstyrene | 1b | pyr•9HF | mCPBA | Good | N/A |
| Indene derivative | 1b | pyr•9HF | mCPBA | 60 | 5:1 |
| o-Nitrostyrene derivative | 1b | pyr•9HF | mCPBA | High | anti-selective |
| Trisubstituted cinnamamide | 1b | pyr•9HF | mCPBA | Moderate | >19:1 |
Data compiled from Jacobsen et al.[4]
Table 2: Enantioselective Difluorination of Cinnamamides
| Substrate | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| N-tert-butyl cinnamamide | 1b | Good | >90 |
| Cinnamate esters | 1b | Moderate | Slightly diminished |
Data compiled from Jacobsen et al.
Experimental Protocols
General Protocol for Catalytic Vicinal Difluorination of an Alkene
This protocol is a general guideline based on the work of Jacobsen and co-workers.[4] It is recommended to optimize conditions for each specific substrate.
Reaction Workflow:
Caption: General experimental workflow for catalytic vicinal difluorination.
Materials:
-
Aryl iodide catalyst (e.g., 10-20 mol%)
-
Alkene (1.0 equiv)
-
meta-Chloroperbenzoic acid (mCPBA, 1.5-2.0 equiv)
-
HF-Pyridine (pyr•9HF, ~70% HF, use with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Pyridine (optional, can improve yield for some substrates)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aryl iodide catalyst and anhydrous solvent.
-
Carefully add HF-pyridine to the stirred solution at 0 °C. If applicable, add pyridine at this stage.
-
Add mCPBA in one portion.
-
Slowly add the alkene substrate via a syringe pump over a period of 1-2 hours.
-
Allow the reaction to stir at the optimized temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO3 and Na2S2O3.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Note: HF-Pyridine is highly corrosive and toxic. Always use appropriate personal protective equipment (gloves, goggles, lab coat) and work in a certified chemical fume hood. Have calcium gluconate gel readily available as an antidote for HF burns.
This technical support center provides a starting point for addressing common challenges in difluorination reactions. For more specific issues, consulting the primary literature for reactions with similar substrates is highly recommended.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. Catalytic, Enantioselective 1,2-Difluorination of Cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Purification of 1,1-Difluoro-1,3-diphenylpropane
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 1,1-Difluoro-1,3-diphenylpropane. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: Based on its structure, this compound is expected to be a relatively nonpolar compound. It is likely to be a high-boiling point liquid or a low-melting solid at room temperature. Its solubility will be highest in nonpolar organic solvents and low in polar solvents.
Q2: What are the most common impurities I might encounter?
A2: Without a specific synthetic route, common impurities are speculative. However, they could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reaction byproducts: Compounds formed through side reactions.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Decomposition products: If the compound is sensitive to heat or other conditions, degradation may occur.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature of the impurities and the scale of your experiment.
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Vacuum Distillation: For liquid products, vacuum distillation is suitable for separating compounds with different boiling points, especially for high-boiling point compounds that might decompose at atmospheric pressure.[1][2][3]
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both purity information and mass identification of components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Can identify and quantify impurities if their signals do not overlap with the product signals. ¹⁹F NMR is particularly useful for fluorinated compounds.
Troubleshooting Guides
Column Chromatography
Q: My compound is not separating from an impurity during column chromatography. What can I do?
A: If you are experiencing co-elution, consider the following troubleshooting steps:
-
Optimize the Solvent System:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent.
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the eluent.
-
Try a different solvent system altogether. Sometimes a change in the solvent class (e.g., from an ether to an ester-based solvent) can significantly alter selectivity.
-
-
Use a Gradient Elution: Start with a nonpolar solvent and gradually increase the polarity. This can help to resolve compounds with similar polarities.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.
-
Dry Loading: If your compound is not very soluble in the eluent, you can dry-load it onto the column by adsorbing it onto a small amount of silica gel first.[4]
Q: My compound appears to be degrading on the silica gel column. What should I do?
A: Some compounds can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base, like triethylamine (1-2%), before packing the column.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.
Recrystallization
Q: I can't find a suitable solvent for recrystallization. What are my options?
A: The ideal solvent is one in which your compound is soluble when hot and insoluble when cold.
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Use a Mixed Solvent System: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5]
Q: My compound is "oiling out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Increase the Solvent Volume: Use a more dilute solution.
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Vacuum Distillation
Q: My compound has a very high boiling point. How can I purify it by distillation?
A: For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.[2][6] By reducing the pressure, the boiling point of the compound is lowered.[3][7]
Q: The distillation is very slow or not proceeding. What could be the issue?
A:
-
Insufficient Heating: Ensure the heating mantle or oil bath is at the correct temperature.
-
Vacuum is Too High or Too Low: The boiling point is pressure-dependent. Make sure your vacuum level is appropriate for the desired boiling temperature. A nomograph can help you estimate the boiling point at different pressures.
-
Inadequate Insulation: Wrap the distillation head with glass wool or aluminum foil to minimize heat loss.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen nonpolar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, use the dry loading method if solubility is an issue.[4]
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of your compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks.[6]
-
Sample Addition: Place the crude liquid in the distilling flask with a stir bar.
-
Evacuate the System: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating: Begin stirring and gently heat the distilling flask using a heating mantle or oil bath.
-
Distillation: Collect the fraction that distills at a constant temperature. This is your purified product.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Data Presentation
Table 1: Example of Solvent Screening for Recrystallization of this compound
(Note: The following data is for illustrative purposes only.)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Hexane | Insoluble | Sparingly Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Moderate |
| Water | Insoluble | Insoluble | N/A |
Table 2: Example of Column Chromatography Fraction Analysis
(Note: The following data is for illustrative purposes only.)
| Fraction # | TLC Analysis (Rf) | Comments |
| 1-3 | - | Eluent only |
| 4-6 | 0.65 | Impurity A |
| 7-12 | 0.30 | Pure Product |
| 13-15 | 0.30, 0.15 | Mixed Fractions |
| 16-18 | 0.15 | Impurity B |
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting guide for column chromatography.
Caption: Troubleshooting guide for recrystallization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
troubleshooting tar formation during direct fluorination reactions
Welcome to the technical support center for direct fluorination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful but often sensitive transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues, particularly the common problem of tar formation.
Frequently Asked Questions (FAQs)
Q1: My direct fluorination reaction has turned dark brown or black, and TLC analysis shows a significant amount of baseline material. What is likely happening?
A1: The formation of a dark, insoluble material, often referred to as "tar," is a common issue in direct fluorination, particularly when using highly reactive reagents like elemental fluorine (F₂). This indicates that instead of the desired selective fluorination, the reaction is proceeding through uncontrolled pathways leading to polymerization, decomposition, or extensive side reactions. One study on the fluorination of a 1,3-diketone noted that using an excess of fluorine gas resulted in a "dark brown tar from which no useful product could be isolated"[1].
Q2: What are the primary causes of tar formation during direct fluorination?
A2: Tar formation can be attributed to several factors, often related to the high reactivity of the fluorinating agent and the reaction conditions. Key causes include:
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Excessive Reactivity of Fluorinating Agent: Elemental fluorine (F₂) is extremely reactive and can initiate radical chain reactions, leading to non-selective reactions, fragmentation of the starting material, and polymerization[2][3][4].
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Reaction Temperature: Direct fluorination reactions are often highly exothermic. Poor temperature control can lead to "runaway" reactions, causing thermal decomposition of the substrate and products.[3]
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High Concentration of Reagents: High concentrations of either the substrate or the fluorinating agent can increase the likelihood of intermolecular side reactions that lead to oligomers and polymers.
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Radical Intermediates: Even with milder electrophilic fluorinating agents like Selectfluor, single-electron transfer (SET) mechanisms can generate radical intermediates. These reactive species can initiate polymerization or other undesirable side reactions.
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Substrate Sensitivity: Electron-rich aromatic compounds, phenols, and molecules with multiple reactive sites are particularly susceptible to over-reaction and decomposition under harsh fluorination conditions.[2]
Q3: How can I prevent or minimize tar formation in my reaction?
A3: Mitigating tar formation requires careful control over the reaction parameters. Here are several strategies:
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Choice of Fluorinating Agent: If you are using elemental fluorine, consider switching to a milder, more selective electrophilic fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[1][2][5][6] These reagents are generally less prone to radical pathways and offer better control.[4]
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Control of Reaction Temperature: Maintain a low and constant temperature throughout the reaction. Starting at a low temperature (e.g., -78 °C) and slowly warming the reaction, if necessary, can help to control the exotherm.[3]
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Dilution: Running the reaction at high dilution can disfavor intermolecular side reactions that lead to polymerization.
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Slow Addition of Reagents: Adding the fluorinating agent slowly and portion-wise to the substrate solution can help to maintain a low instantaneous concentration of the reactive species and better control the reaction temperature.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the involvement of oxygen, which can lead to oxidative side reactions.
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Solvent Choice: The choice of solvent can significantly influence the reaction pathway. Aprotic solvents are commonly used. For certain substrates, specific solvents may offer better results.
Q4: I am using an electrophilic fluorinating agent like Selectfluor® and still observing byproducts. What could be the issue?
A4: While milder than F₂, electrophilic reagents can still lead to side reactions. Issues to consider include:
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Reaction Mechanism: The reaction could be proceeding via an undesired single-electron transfer (SET) pathway instead of a polar mechanism. The choice of solvent and additives can sometimes influence this.
-
Base-Related Issues: For substrates like ketones that require deprotonation to form an enolate, the choice and amount of base are critical. Using a large excess of a strong base can promote side reactions.[7] Consider using a stoichiometric amount of base.
-
Over-fluorination: The desired product may be susceptible to further fluorination. Carefully controlling the stoichiometry of the fluorinating agent is crucial to prevent the formation of di- or poly-fluorinated byproducts.[7]
Q5: How can I remove tar from my reaction mixture to isolate my product?
A5: Removing tarry byproducts is challenging due to their often-poor solubility and complex nature.
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Filtration: If the tar is insoluble, you may be able to remove it by filtering the reaction mixture through a pad of celite or silica gel.
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Solvent Precipitation/Extraction: Try to find a solvent system where your desired product is soluble, but the tar is not. You can then dissolve the crude mixture in a minimal amount of a good solvent and precipitate the tar by adding an anti-solvent. Alternatively, a liquid-liquid extraction may be effective if the product and tar have different affinities for the two phases.
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Chromatography: Column chromatography is often the final step. However, tar can irreversibly adsorb to the stationary phase. A good practice is to first attempt to remove the bulk of the tar by filtration or precipitation before subjecting the material to chromatography. Using a plug of silica gel to pre-filter the sample before loading it onto the main column can also be beneficial.
Troubleshooting Guide
The following table summarizes the common issues encountered during direct fluorination and provides actionable troubleshooting steps.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Reaction turns black/brown; significant tar formation. | 1. Reaction temperature is too high. 2. Concentration of reagents is too high. 3. Fluorinating agent is too reactive (e.g., F₂). 4. Substrate is decomposing. | 1. Lower the reaction temperature (e.g., to -78 °C). 2. Increase the solvent volume (run at higher dilution). 3. Add the fluorinating agent slowly over a longer period. 4. Switch to a milder fluorinating agent (e.g., Selectfluor®, NFSI).[1] |
| Low conversion to the desired product. | 1. Reaction temperature is too low. 2. Insufficient amount of fluorinating agent. 3. Incomplete deprotonation of the substrate (if applicable). 4. Fluorinating agent is not sufficiently reactive. | 1. Allow the reaction to warm slowly to a higher temperature after initial cooling. 2. Increase the equivalents of the fluorinating agent. 3. Re-evaluate the choice and equivalents of the base. 4. Consider a more reactive fluorinating agent or the addition of a catalyst/promoter. |
| Formation of multiple products (e.g., over-fluorination). | 1. Excess of fluorinating agent. 2. The product is more reactive than the starting material. 3. Non-selective reaction conditions. | 1. Use a stoichiometric amount of the fluorinating agent (or even slightly less). 2. Add the fluorinating agent slowly to maintain a low concentration. 3. Lower the reaction temperature to improve selectivity. |
| Reaction is not reproducible. | 1. Presence of trace amounts of water or oxygen. 2. Variability in the quality/activity of reagents. 3. Inconsistent temperature control. | 1. Ensure all solvents and reagents are rigorously dried and the reaction is run under a strict inert atmosphere. 2. Use fresh, high-purity reagents. 3. Use a cryostat for precise temperature control. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Electrophilic Fluorination of an Active Methylene Compound
This protocol is a generalized approach for the fluorination of a substrate like a 1,3-dicarbonyl compound, where tar formation is a risk.
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Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Solvent and Substrate: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substrate (1.0 eq.). Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile, THF) to a concentration of 0.05–0.1 M.
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Cooling: Cool the solution to the desired starting temperature (typically -78 °C to 0 °C) using a suitable cooling bath.
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Base Addition (if required): If the substrate requires deprotonation, slowly add a solution of a suitable base (e.g., NaH, KHMDS) (1.0-1.1 eq.) to the cooled substrate solution. Stir for 30-60 minutes at the same temperature to ensure complete formation of the enolate.
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Fluorinating Agent Addition: Dissolve the electrophilic fluorinating agent (e.g., NFSI or Selectfluor®) (1.0-1.2 eq.) in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours using a syringe pump.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
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Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl or water at the reaction temperature.
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Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Tar Formation
Caption: A logical workflow for troubleshooting tar formation.
Potential Reaction Pathways
Caption: Reaction pathways leading to desired product vs. tar.
References
managing scalability issues in 1,1-Difluoro-1,3-diphenylpropane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Difluoro-1,3-diphenylpropane. The information is designed to address common scalability issues and challenges encountered during laboratory-scale and pilot-plant production.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the widely used method of deoxofluorination of 1,3-diphenylpropan-1-one.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| DFP-001 | Low to No Product Formation | - Inactive fluorinating reagent (e.g., degraded DAST or Deoxo-Fluor).- Insufficient reaction temperature for less reactive diaryl ketones.- Poor quality starting material (1,3-diphenylpropan-1-one). | - Use a fresh, properly stored bottle of the fluorinating reagent.- Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition.- Ensure the starting ketone is pure and dry. |
| DFP-002 | Low Yield of Desired Product | - Sub-optimal stoichiometry of the fluorinating reagent.- Incomplete reaction.- Formation of byproducts (e.g., vinyl fluorides). | - Titrate the amount of fluorinating reagent; an excess is often required for ketones.[1]- Increase reaction time and monitor progress by TLC or GC-MS.- For enolizable ketones, consider running the reaction at a lower temperature to disfavor elimination. |
| DFP-003 | Presence of Significant Impurities | - Formation of vinyl fluoride byproducts from the enolizable ketone.- Rearrangement products, especially if using DAST which can be acidic.[2][3]- Unreacted starting material. | - Optimize reaction temperature and reagent addition rate to minimize side reactions.- Purify the crude product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).- Ensure the reaction goes to completion to consume the starting material. |
| DFP-004 | Reaction Exotherm and Safety Concerns | - DAST is known to be thermally unstable and can decompose violently at elevated temperatures.[3][4][5]- Rapid addition of the fluorinating reagent. | - For large-scale reactions, strongly consider using the more thermally stable Deoxo-Fluor. [6][7][8][9]- Add the fluorinating reagent slowly and portion-wise, with efficient cooling and stirring.- Always conduct the reaction behind a blast shield and have appropriate quenching agents readily available. |
| DFP-005 | Difficult Purification | - Similar polarities of the product and byproducts.- Oily nature of the product and impurities. | - Employ a multi-step purification process, such as a preliminary filtration through silica gel followed by high-performance liquid chromatography (HPLC).- Consider derivatization of impurities to alter their polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the deoxofluorination of the corresponding ketone, 1,3-diphenylpropan-1-one. This transformation replaces the carbonyl oxygen with two fluorine atoms. Reagents commonly used for this purpose include Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[2][6][10]
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concern is the thermal instability of the fluorinating agent, particularly DAST, which can undergo exothermic and potentially explosive decomposition.[3][4][5] It is crucial to have robust temperature control and to consider using more thermally stable alternatives like Deoxo-Fluor for larger scale reactions.[7][8] These reagents are also moisture-sensitive and react with water to produce hazardous byproducts.
Q3: How do I choose between DAST and Deoxo-Fluor?
A3: Deoxo-Fluor is generally recommended for larger scale syntheses due to its higher thermal stability compared to DAST.[6][7][8][9] While both can effect the desired transformation, the enhanced safety profile of Deoxo-Fluor often outweighs the potential cost difference in a production setting. For small, laboratory-scale experiments where cost is a primary concern, DAST can be used with extreme caution.
Q4: What are the typical byproducts I should expect?
A4: A common byproduct is the corresponding vinyl fluoride, which arises from the deprotonation of the intermediate carbocation when using enolizable ketones.[2] Additionally, with reagents like DAST that can contain or generate acidic impurities, rearrangement products are a possibility.[2][3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be carefully quenched and analyzed to determine the consumption of the starting ketone and the formation of the difluorinated product.
Experimental Protocols
Synthesis of 1,3-diphenylpropan-1-one (Starting Material)
A common method for the synthesis of 1,3-diphenylpropan-1-one is through a Friedel-Crafts acylation or a Claisen-Schmidt condensation followed by reduction. A Claisen-Schmidt condensation approach is outlined below.[11]
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Condensation: To a stirred solution of benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (e.g., 10% w/v) dropwise at room temperature.
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Stir the mixture at room temperature for 4-6 hours, during which the product, 1,3-diphenyl-2-propen-1-one (chalcone), will precipitate.
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Filter the solid, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum.
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Reduction: The resulting chalcone (1.0 eq) is then dissolved in a suitable solvent such as ethyl acetate.
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Add a catalyst, such as 10% Palladium on carbon (Pd/C).
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The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, until the reaction is complete (monitored by TLC).
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Filter the catalyst and concentrate the filtrate under reduced pressure to yield 1,3-diphenylpropan-1-one.
Synthesis of this compound via Deoxofluorination
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale. Extreme caution must be exercised when working with fluorinating agents.
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Preparation: In a fume hood, a dry, inert-atmosphere (e.g., nitrogen or argon) reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 1,3-diphenylpropan-1-one (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Deoxo-Fluor (typically 1.5 - 2.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or GC-MS.
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Quenching: The reaction is carefully quenched by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
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Work-up: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield or Impurity Issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 5. Simpler fluorine chemistry [soci.org]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 10. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Efficient Difluorination of Diones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient gem-difluorination of diones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the difluorination of 1,3-diones?
A1: The most common and effective reagents for the gem-difluorination of 1,3-diones are electrophilic fluorinating agents. Among these, Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability, commercial availability, and relatively safe handling.[1][2][3][4][5][6] Hypervalent iodine reagents, such as fluoroiodane compounds, have also emerged as effective reagents for these transformations.[7][8] Direct fluorination using elemental fluorine (F₂) gas is another method, though it requires specialized equipment and handling procedures.[9][10][11]
Q2: How can I selectively achieve monofluorination instead of difluorination?
A2: Achieving selective monofluorination of a 1,3-dione can often be controlled by the stoichiometry of the fluorinating agent. For instance, when using Selectfluor, employing one equivalent of the reagent typically leads to the monofluorinated product, while using two or more equivalents favors the formation of the difluorinated compound.[12][13] The reaction conditions, such as the presence or absence of a base, can also influence the selectivity.
Q3: What is the role of a base in the difluorination of diones?
A3: A base can play a crucial role in the difluorination of diones, particularly in reactions where the enolization of the monofluorinated intermediate is the rate-limiting step. The monofluorinated dione is less enolic than the starting material, making the second fluorination step slower. A base, such as quinuclidine, can facilitate the enolization of the monofluorinated intermediate, thereby promoting the second fluorination and leading to the desired difluorinated product.[9][10][11]
Q4: Are there any catalyst-free methods for the difluorination of diones?
A4: Yes, several methods for the difluorination of diones can be performed without a catalyst. Reactions with electrophilic fluorinating agents like Selectfluor can often be carried out in aqueous media without the need for a catalyst or a base.[12][13] Similarly, direct fluorination with F₂ gas, in the presence of an additive like quinuclidine, proceeds without a metal catalyst.[9][10][11]
Troubleshooting Guide
Problem 1: Low to no yield of the desired difluorinated product.
| Possible Cause | Suggested Solution |
| Insufficient enolization of the monofluorinated intermediate. | Add a non-nucleophilic base, such as quinuclidine, to the reaction mixture to promote the enolization of the monofluorinated dione, which is the rate-limiting step for the second fluorination.[9][10][11] |
| Decomposition of the starting material or product. | Some dione substrates, especially those with electron-donating groups, can be sensitive to the reaction conditions and may decompose, leading to the formation of tar.[10][11] Consider lowering the reaction temperature, reducing the reaction time, or using a milder fluorinating agent. |
| Incorrect stoichiometry of the fluorinating agent. | Ensure that at least two equivalents of the electrophilic fluorinating agent (e.g., Selectfluor) are used to favor difluorination over monofluorination.[12][13] |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are soluble. For reactions with Selectfluor, aqueous media or acetonitrile are often effective.[12][13] |
Problem 2: Formation of monofluorinated byproduct as the major product.
| Possible Cause | Suggested Solution |
| Insufficient amount of fluorinating agent. | Increase the equivalents of the electrophilic fluorinating agent (e.g., Selectfluor) to greater than two equivalents.[12][13] |
| Slow second fluorination step. | As mentioned in Problem 1, the addition of a suitable base can accelerate the second fluorination by enhancing the enolization of the monofluorinated intermediate.[9][10][11] |
| Reaction time is too short. | Monitor the reaction progress using techniques like TLC or NMR to ensure it has gone to completion. The second fluorination step can be significantly slower than the first. |
Problem 3: Formation of undesired side products (e.g., tar, products from aromatic fluorination).
| Possible Cause | Suggested Solution |
| Harsh reaction conditions. | The use of a large excess of a strong fluorinating agent or high temperatures can lead to over-fluorination or decomposition.[10] Optimize the reaction conditions by performing the reaction at a lower temperature or by slowly adding the fluorinating agent. |
| Substrate reactivity. | Diones with electron-rich aromatic rings may undergo competitive fluorination on the aromatic ring.[11] In such cases, a milder fluorinating agent or a catalyst system that directs the fluorination to the desired position might be necessary. Protecting groups on the aromatic ring could also be considered. |
| Use of inappropriate additives. | Certain bases or additives might lead to side reactions. For instance, using an excess of some organic bases can result in tar formation.[10] Screen different additives to find one that promotes the desired reaction without causing side reactions. |
Data Presentation
Table 1: Comparison of Reagents for the Difluorination of 1,3-Diphenylpropane-1,3-dione
| Fluorinating Agent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Selectfluor (2.2 eq) | None | CH₃CN/H₂O (1:1) | 80 | 12 | 95 | [12] |
| F₂ (excess) | Quinuclidine (1.0 eq) | CH₃CN | RT | 5 | 85 | [9][10] |
| Fluoroiodane 8 | None | CH₃CN | 60 | 48 | 55 (difluoro) + 30 (monofluoro) | [8] |
Table 2: Difluorination of Various 1,3-Diketones with Selectfluor
| Substrate | Time (h) | Yield (%) | Reference |
| 1,3-Diphenylpropane-1,3-dione | 12 | 95 | [12] |
| 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | 12 | 89 | [12] |
| 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione | 12 | 92 | [12] |
| 5,5-Dimethylcyclohexane-1,3-dione | 10 | 96 | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Difluorination of 1,3-Diketones using Selectfluor [12]
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To a solution of the 1,3-diketone (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) in a round-bottom flask, add Selectfluor (2.2 mmol, 2.2 equiv.).
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Stir the reaction mixture at 80 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically 10-12 hours), cool the mixture to room temperature.
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Extract the reaction mixture with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2,2-difluoro-1,3-diketone.
Protocol 2: Difluorination of 1,3-Diphenylpropane-1,3-dione with F₂ Gas and Quinuclidine [9][10]
-
Caution: This procedure involves the use of fluorine gas, which is highly toxic and corrosive. It should only be performed by trained personnel in a specialized fume hood with appropriate safety measures in place.
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Dissolve 1,3-diphenylpropane-1,3-dione (1.0 mmol) and quinuclidine (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a fluorinated ethylene propylene (FEP) reactor.
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Purge the reactor with nitrogen gas.
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Bubble a mixture of 10% F₂ in nitrogen through the solution at room temperature with vigorous stirring.
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Monitor the reaction by ¹⁹F NMR spectroscopy.
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Once the reaction is complete (typically after 5 hours), purge the reactor with nitrogen to remove any residual fluorine gas.
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Quench the reaction mixture with water and extract with dichloromethane.
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Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography to yield 2,2-difluoro-1,3-diphenylpropane-1,3-dione.
Visualizations
Caption: Catalyst and Reagent Selection Workflow for Dione Fluorination.
Caption: General Experimental Workflow for Dione Difluorination.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 4. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor™ [sigmaaldrich.com]
- 7. Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Technical Support Center: Regioselective Fluorination of Asymmetric Ketones
Welcome to our technical support center dedicated to addressing challenges in the regioselective fluorination of asymmetric ketones. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the fluorination of asymmetric ketones?
A1: The main challenge lies in controlling the site of fluorination when a ketone has multiple, non-equivalent enolizable α-positions. The reaction can lead to a mixture of regioisomers, which are often difficult to separate. The regioselectivity is influenced by a variety of factors including the substrate's electronic and steric properties, the nature of the fluorinating agent, the catalyst employed, and the overall reaction conditions. Furthermore, the ketone carbonyl group can deactivate adjacent C-H bonds towards radical fluorination, a phenomenon known as the "polar effect," making fluorination near the ketone challenging.[1][2]
Q2: How does the choice of fluorinating agent impact regioselectivity?
A2: The choice between electrophilic and nucleophilic fluorinating agents is critical. Electrophilic fluorinating reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are commonly used for the α-fluorination of ketones, typically proceeding through an enol or enolate intermediate.[3][4][5] The regioselectivity in these cases is often governed by the relative stability of the possible enolates. For instance, under thermodynamic control, the more substituted, stable enolate will be favored, leading to fluorination at the more substituted α-carbon. Conversely, kinetic control can favor fluorination at the less hindered site.
Q3: What is the role of a directing group in controlling regioselectivity?
A3: Directing groups can be powerful tools to achieve high regioselectivity by positioning the fluorinating agent at a specific site on the substrate. Interestingly, the ketone group itself, which typically deactivates nearby C-H bonds, can be switched to a directing group under specific conditions.[1][6] For example, in photocatalytic C–H fluorination of rigid molecules, the ketone can direct fluorination to the β- and γ-positions.[1][6][7] This approach leverages the spatial proximity of a C-H bond to the ketone carbonyl in the substrate's three-dimensional structure.
Q4: Can organocatalysis be utilized to control regioselectivity in ketone fluorination?
A4: Yes, organocatalysis has emerged as a highly effective strategy, particularly for the enantioselective α-fluorination of ketones.[8][9] Primary amine catalysts, often derived from Cinchona alkaloids, can activate ketones through the formation of an enamine intermediate.[8][9] This activation strategy allows for high levels of regio-, chemo-, enantio-, and diastereoselectivity.[8] For instance, in cyclic ketones with substituents at the 3-position, organocatalysis can direct fluorination away from the more substituted site.[8]
Q5: What are the typical experimental conditions for achieving regioselective fluorination?
A5: The optimal conditions are highly dependent on the desired outcome and the substrate. For α-fluorination via enamine catalysis, a primary amine organocatalyst is used with an electrophilic fluorine source like NFSI.[8] For ketone-directed C-H fluorination, a photocatalytic setup with a photosensitizer (e.g., benzil), an electrophilic fluorine source (e.g., Selectfluor), and visible light is employed.[1][6] Dual catalysis systems may involve a combination of a chiral anion phase-transfer catalyst and an enamine catalyst.[10] Careful optimization of solvent, temperature, and catalyst loading is crucial for achieving high regioselectivity and yield.
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in the α-fluorination of a cyclic ketone.
| Potential Cause | Suggested Solution |
| Formation of multiple enolates: The reaction conditions may allow for the formation of both the kinetic and thermodynamic enolates, leading to a mixture of products. | Optimize Base and Temperature: For base-mediated fluorination, use a bulky, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) to favor the kinetic enolate (less substituted α-position). For the thermodynamic enolate (more substituted α-position), use a weaker base at higher temperatures. |
| Inappropriate Catalyst System: The chosen catalyst may not provide sufficient steric or electronic bias to favor one regioisomer. | Employ an Organocatalyst: Consider using a bulky primary amine organocatalyst. These catalysts form enamines and can provide excellent regiocontrol based on the steric environment around the α-positions.[8][9] |
| Substrate Lacks Sufficient Bias: The electronic and steric differences between the two α-positions may be too small to achieve inherent selectivity. | Introduce a Directing or Blocking Group: If possible, temporarily introduce a bulky group at one of the α-positions to sterically hinder fluorination at that site. |
Problem 2: Fluorination occurs at an undesired position (e.g., β or γ) when α-fluorination is intended.
| Potential Cause | Suggested Solution |
| Radical Fluorination Pathway: The reaction conditions may be promoting a radical C-H fluorination mechanism instead of an ionic pathway involving an enolate. | Switch to Ionic Conditions: Ensure your reaction conditions favor the formation of an enol or enolate. This typically involves a base or an acid catalyst and an electrophilic fluorine source. Avoid conditions that can initiate radical reactions, such as high heat or UV light, unless a specific photocatalytic pathway is intended. |
| Photocatalytic C-H Activation: If using a photocatalytic method, the ketone may be acting as a directing group for β- or γ-fluorination.[1][7] | Modify the Catalytic System: If α-fluorination is desired, avoid photocatalytic conditions designed for C-H activation at other positions. Instead, opt for enolate-based methods. |
Problem 3: Low yield of the desired regioisomer.
| Potential Cause | Suggested Solution |
| Slow Reaction Rate: The reaction may not be going to completion, or side reactions may be consuming the starting material. | Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and concentration of reagents. Ensure the fluorinating agent is added slowly to control reactivity and minimize side reactions. |
| Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. | Use a More Robust Catalyst: Screen different catalysts to find one that is stable under your reaction conditions. For organocatalysis, ensure the reaction is run under an inert atmosphere if the catalyst is sensitive to air or moisture. |
| Poor Substrate Solubility: The ketone may not be fully dissolved, leading to a heterogeneous reaction mixture and low conversion. | Screen Solvents: Test a range of solvents to find one that provides good solubility for all reaction components at the desired reaction temperature. |
Problem 4: Difficulty in achieving regioselective fluorination of acyclic ketones.
| Potential Cause | Suggested Solution |
| High Conformational Flexibility: Acyclic ketones have more rotational freedom, making it difficult for a catalyst or directing group to control the geometry of the transition state effectively. | Use Substrate Control: If possible, modify the substrate to include bulky groups that can restrict conformational freedom and favor the formation of one regioisomeric enolate. |
| Small Steric/Electronic Differences: The two α-positions may be very similar, leading to poor selectivity. | Explore Advanced Catalytic Systems: Investigate the use of dual catalytic systems, which can provide more complex and specific interactions to differentiate between similar reaction sites.[10] While challenging, some progress has been made in the enantioselective fluorination of acyclic ketones.[11] |
Data and Protocols
Table 1: Regioselective α-Fluorination of Substituted Cyclohexanones using Organocatalysis[8]
| Entry | Substrate (R) | Regioselectivity (α:α') | Yield (%) | ee (%) |
| 1 | H | - | 81 | 98 |
| 2 | CH₃ | >7:1 | 85 | 99 |
| 3 | Ph | >7:1 | 78 | 99 |
| 4 | O-benzyl | >7:1 | 62 | 99 |
Conditions: Substrate (0.25 mmol), NFSI (0.275 mmol), primary amine catalyst (10 mol%), in an appropriate solvent at room temperature.
Experimental Protocol: General Procedure for Organocatalytic α-Fluorination of a Cyclic Ketone
-
To a vial, add the cyclic ketone (1.0 equiv), the primary amine organocatalyst (e.g., a Cinchona alkaloid derivative, 0.1 equiv), and the solvent (e.g., CHCl₃).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the electrophilic fluorinating agent (e.g., NFSI, 1.1 equiv) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired α-fluorinated ketone.
Visualizations
References
- 1. Ketones as directing groups in photocatalytic sp3 C–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 6. Ketones as directing groups in photocatalytic sp 3 C–H fluorination - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02703F [pubs.rsc.org]
- 7. Ketones as directing groups in photocatalytic sp3 C–H fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1,1-Difluoro-1,3-diphenylpropane: 19F NMR Analysis vs. Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the structural elucidation of 1,1-Difluoro-1,3-diphenylpropane, a representative gem-difluoroalkane, against other common analytical techniques.
The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in pharmaceutical and agrochemical research.[1][2] Consequently, robust analytical methods for the characterization of these fluorinated compounds are essential.[1][2] ¹⁹F NMR spectroscopy stands out as a powerful tool due to the unique properties of the ¹⁹F nucleus, which has a nuclear spin of ½, 100% natural abundance, and high sensitivity, making it highly receptive to NMR measurements.[3][4]
This guide will delve into the experimental protocol for ¹⁹F NMR analysis, present a quantitative comparison with alternative methods, and provide a visual workflow for the structural confirmation process.
¹⁹F NMR: A Primary Tool for Structural Confirmation
¹⁹F NMR is particularly well-suited for the analysis of organofluorine compounds due to its wide chemical shift range, which minimizes the probability of peak overlapping and simplifies spectral interpretation.[5] For a molecule like this compound, the geminal difluoro group (-CF₂-) is expected to produce a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of this group typically falls within a predictable range, and the signal will be split into a triplet by the adjacent methylene (-CH₂-) protons, providing clear evidence of the local chemical environment.
Comparison of Analytical Techniques
While ¹⁹F NMR is a premier technique for the structural analysis of fluorinated compounds, other methods can provide complementary information or may be employed when ¹⁹F NMR is not available. The following table summarizes the key performance indicators of ¹⁹F NMR compared to other common analytical techniques for the structural confirmation of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹⁹F NMR Spectroscopy | Precise chemical environment of fluorine atoms, including connectivity through spin-spin coupling. | High sensitivity, large chemical shift dispersion, direct observation of fluorine.[3][4] | Requires a dedicated NMR spectrometer with a fluorine probe. | Unambiguous structural confirmation, purity assessment, and quantitative analysis. |
| ¹H NMR Spectroscopy | Information about the proton environment and connectivity. | Widely available, provides detailed structural information about the hydrocarbon backbone. | Indirectly probes the fluorine substitution through H-F coupling; can be complex to interpret. | Confirmation of the overall carbon-hydrogen framework. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Provides the number of unique carbon environments. | Lower sensitivity than ¹H NMR; C-F coupling can complicate spectra. | Confirmation of the carbon backbone and the presence of fluorinated carbons. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information (with high resolution MS). | Isomeric compounds can be difficult to distinguish; does not directly provide connectivity information. | Determination of molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to use. | Provides limited information on the overall molecular structure; C-F bond vibrations can be weak or ambiguous. | Preliminary functional group analysis. |
Experimental Protocol: ¹⁹F NMR Analysis
The following provides a detailed methodology for the ¹⁹F NMR analysis of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene or hexafluorobenzene) if precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be tuned to the ¹⁹F frequency.
-
Tune and match the probe for the ¹⁹F nucleus.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard one-pulse ¹⁹F NMR experiment is typically sufficient.
-
Key acquisition parameters include:
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for small molecules.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.
-
-
For more detailed structural information, a proton-coupled ¹⁹F NMR spectrum should be acquired to observe H-F coupling. Additionally, two-dimensional correlation experiments such as ¹H-¹⁹F HETCOR can be performed to definitively assign proton-fluorine correlations.[6]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard or a reference compound.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Analyze the multiplicity of the signals to determine the number of neighboring protons.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹⁹F NMR in conjunction with other analytical techniques.
Caption: Workflow for structural confirmation.
Conclusion
For the structural confirmation of this compound and other organofluorine compounds, ¹⁹F NMR spectroscopy is an indispensable analytical technique. Its high sensitivity, large chemical shift dispersion, and the ability to directly observe the fluorine nucleus provide detailed and unambiguous structural information that is often difficult to obtain with other methods. While techniques such as mass spectrometry and ¹H NMR are crucial for providing complementary data on molecular weight and the overall hydrocarbon structure, ¹⁹F NMR is uniquely powerful for elucidating the specific environment of the fluorine substituents. The integration of data from these various analytical methods, as outlined in the workflow, ensures a comprehensive and confident structural assignment, which is a critical step in the development of new fluorinated molecules for various scientific applications.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,1-Difluoro-1,3-diphenylpropane
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a predictive comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-Difluoro-1,3-diphenylpropane against its non-fluorinated analog, 1,3-diphenylpropane. The insights provided are extrapolated from established fragmentation principles of aromatic, aliphatic, and fluorinated organic molecules.
Comparative Fragmentation Analysis
The introduction of fluorine atoms into a molecule significantly influences its mass spectrometric fragmentation. Fluorine's high electronegativity can direct fragmentation pathways, often leading to characteristic neutral losses and the formation of stable fluorinated ions. Below is a comparison of the expected major fragments for this compound and the known fragments of 1,3-diphenylpropane.
| m/z | Proposed Fragment Ion (this compound) | Known Fragment Ion (1,3-diphenylpropane) | Interpretation |
| 232 | [C₁₅H₁₄F₂]⁺• | - | Molecular Ion (M⁺•) |
| 213 | [M - F]⁺ | - | Loss of a fluorine radical, a common pathway for fluorinated compounds.[1] |
| 212 | [M - HF]⁺• | - | Elimination of hydrogen fluoride, another characteristic fragmentation for fluoroalkanes.[1] |
| 196 | - | [C₁₅H₁₆]⁺• | Molecular Ion (M⁺•) of 1,3-diphenylpropane.[2] |
| 117 | [C₉H₉]⁺ | [C₉H₉]⁺ | Propylbenzene cation resulting from cleavage of the C-C bond between the two phenyl groups. |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Ethylbenzene cation from benzylic cleavage. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a highly stable fragment characteristic of compounds with a benzyl moiety. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion. The presence of the difluoro-substituted carbon and the two phenyl groups will dictate the subsequent bond cleavages.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
To acquire the mass spectrum of this compound, the following experimental protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
Capillary Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound offers valuable insights for its identification and structural confirmation. The key differentiators from its non-fluorinated counterpart, 1,3-diphenylpropane, are the expected losses of fluorine and hydrogen fluoride from the molecular ion. The presence of the characteristic tropylium ion at m/z 91 is anticipated in both spectra, confirming the presence of the benzyl moiety. This comparative guide serves as a foundational resource for researchers working with this and structurally related fluorinated compounds.
References
comparing 1,1-Difluoro-1,3-diphenylpropane with other difluoroalkane reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. The difluoromethyl group (-CF₂H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, offering improved metabolic stability, membrane permeability, and binding affinity. This guide provides an objective comparison of the performance of common difluoroalkane reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Initially, this guide was intended to feature 1,1-Difluoro-1,3-diphenylpropane. However, an extensive literature search revealed a lack of published data on its use as a difluoromethylating agent. Therefore, this guide has been broadened to encompass a comparison of well-established and widely used difluoroalkane reagents, categorized by their reaction mechanism.
Difluorocarbene Precursors
Difluorocarbene (:CF₂) is a versatile intermediate for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of heteroatoms. Reagents in this class generate :CF₂ in situ, which then reacts with the substrate.
A prominent example is (Trifluoromethyl)trimethylsilane (TMSCF₃) , also known as the Ruppert-Prakash reagent. Upon activation with a nucleophilic initiator, such as a fluoride salt, it can serve as a source of difluorocarbene.
Performance Data:
The following table summarizes the performance of TMSCF₃ in the difluorocyclopropanation of various alkenes.[1][2]
| Entry | Alkene Substrate | Initiator | Temperature (°C) | Yield (%) |
| 1 | Styrene | NaI | 65 | 92 |
| 2 | α-Methylstyrene | NaI | 65 | 95 |
| 3 | (E)-Stilbene | NaI | 65 | 85 |
| 4 | 1-Octene | NaI | 65 | 65 |
| 5 | Cyclohexene | NaI | 65 | 70 |
Experimental Protocol: gem-Difluorocyclopropanation using TMSCF₃ [1]
-
To a stirred solution of the alkene (1.0 mmol) and sodium iodide (NaI, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere, add TMSCF₃ (2.0 mmol).
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.
Mechanism of Difluorocarbene Generation and Reaction:
References
Comparative Guide to Purity Validation of 1,1-Difluoro-1,3-diphenylpropane by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,1-Difluoro-1,3-diphenylpropane against other analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity.[1] Ensuring the purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. HPLC is a widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs), process impurities, and degradation products.[2] This guide details a stability-indicating HPLC method for this compound and compares its performance with alternative methods.
Analytical Methodologies: A Comparative Overview
While HPLC is a powerful tool for purity determination, other analytical techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation or high-throughput screening.
High-Performance Liquid Chromatography (HPLC): A robust and versatile technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is highly suitable for the quantification of the main component and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. While it can provide excellent separation and structural information, derivatization may be required for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). It is particularly useful for identifying unknown impurities but is generally less sensitive than HPLC.
Thin-Layer Chromatography (TLC): A simple and cost-effective method for monitoring reaction progress and for preliminary purity assessment.[3][4] However, it is generally not quantitative and has lower resolution compared to HPLC.
The following table summarizes the key performance characteristics of these methods for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR | TLC |
| Principle | Differential Partitioning | Volatility & Mass-to-Charge Ratio | Nuclear Spin Properties | Adsorption/Partitioning |
| Quantification | Excellent | Good (with calibration) | Good (with internal standard) | Semi-quantitative |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (µg-mg) | Low (µg-ng) |
| Resolution | High | Very High | Low | Moderate |
| Throughput | High | Moderate | Low | High |
| Instrumentation Cost | Moderate | High | Very High | Low |
Experimental Protocol: Stability-Indicating HPLC Method
This section details a validated stability-indicating reversed-phase HPLC method for the simultaneous determination of this compound and its potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
2. Standard and Sample Preparation:
-
Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of the reference standard in the diluent to a final volume of 10 mL to obtain a concentration of 1 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing potential impurities (e.g., 1,3-diphenylpropan-1-one, 1,3-diphenylpropane) in a similar manner.
-
Working Standard Solution: Dilute the stock solutions with the diluent to obtain a final concentration of approximately 100 µg/mL for this compound and 1 µg/mL for each impurity.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the diluent.
3. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[5][6]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Neutralize the acid and base-degraded samples before injection.
Data Presentation: Chromatographic Performance
The developed HPLC method effectively separates this compound from its potential impurities and degradation products. The following table summarizes the key chromatographic data.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| 1,3-Diphenylpropan-1-one | 8.5 | - | 1.1 |
| This compound | 12.2 | 8.2 | 1.2 |
| 1,3-Diphenylpropane | 15.1 | 6.5 | 1.1 |
Method Validation Parameters:
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Visualizations
The following diagrams illustrate the logical workflow of the purity validation process and the experimental workflow of the HPLC method.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
A Comparative Guide to Selectfluor and Other N-F Fluorinating Agents for Researchers
For researchers, scientists, and professionals in drug development, the choice of a fluorinating agent is critical for the successful synthesis of novel chemical entities. This guide provides a detailed comparative study of Selectfluor against other common N-F electrophilic fluorinating agents, supported by experimental data, to facilitate an informed selection process.
The introduction of fluorine into organic molecules can significantly alter their biological properties, making electrophilic fluorination a vital tool in medicinal chemistry and materials science. Among the arsenal of reagents available, N-F compounds have emerged as a safer and more manageable alternative to hazardous reagents like molecular fluorine.[1] This guide focuses on a comparative analysis of Selectfluor (F-TEDA-BF4), a widely used N-F reagent, with other notable agents in its class, such as N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts.
Performance Comparison of N-F Fluorinating Agents
The reactivity of N-F fluorinating agents is a key determinant in their selection for a particular transformation. A quantitative reactivity scale has been established for ten common electrophilic fluorinating reagents, providing a valuable framework for comparison.[2]
| Reagent | Structure | Relative Reactivity (krel vs. Selectfluor) | Key Characteristics |
| Selectfluor (F-TEDA-BF4) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 | Bench-stable, easy to handle, soluble in polar solvents, versatile for a wide range of substrates.[2][3] |
| NFSI (N-Fluorobenzenesulfonimide) | 4-6 orders of magnitude less reactive than Selectfluor | High solubility in acetonitrile, suitable for less reactive substrates due to the possibility of using higher concentrations.[2] | |
| Synfluor (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)) | ~10 times less reactive than Selectfluor | Very moisture-sensitive.[2] | |
| Accufluor (N-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | Similar reactivity to Selectfluor | ||
| N-Fluoropyridinium Salts (e.g., 2,6-dichloro-N-fluoropyridinium triflate) | Similar reactivity to Selectfluor | Counter-ion has little effect on reactivity; some are very moisture-sensitive.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of different fluorinating agents. Below are representative experimental protocols for the fluorination of a common substrate, a 1,3-dicarbonyl compound, using Selectfluor and NFSI.
General Procedure for Fluorination of 1,3-Dicarbonyl Compounds
This procedure is adapted from kinetic studies on the fluorination of 1,3-diaryl-1,3-dicarbonyl derivatives.[2]
Materials:
-
1,3-dicarbonyl substrate (e.g., dibenzoylmethane)
-
N-F fluorinating agent (Selectfluor or NFSI)
-
Acetonitrile (CH3CN) as solvent
-
UV-vis spectrophotometer for reaction monitoring
Protocol:
-
Prepare a stock solution of the 1,3-dicarbonyl substrate in acetonitrile.
-
Prepare a stock solution of the N-F fluorinating agent (Selectfluor or NFSI) in acetonitrile.
-
In a cuvette, mix the substrate solution with the solvent.
-
Initiate the reaction by adding the N-F fluorinating agent solution to the cuvette.
-
Monitor the reaction progress by observing the change in absorbance at a specific wavelength corresponding to the consumption of the enol form of the substrate (typically around 340-360 nm).[2]
-
The observed rate constant (kobs) can be determined by fitting the absorbance data over time to a first-order exponential decay.
Note: The relative reactivity of different N-F agents can be determined by comparing the rate constants obtained under identical substrate and solvent conditions.
Mechanistic Pathways in Electrophilic Fluorination
The mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing research, with two primary pathways proposed: a direct S(_N)2 attack on the fluorine atom or a single-electron transfer (SET) process.[4] The prevailing mechanism can influence the stereochemical outcome and product distribution of the reaction.
Caption: Proposed SN2 vs. SET mechanisms for electrophilic fluorination.
Workflow for Selecting an N-F Fluorinating Agent
The selection of an appropriate N-F fluorinating agent is a multi-faceted decision that depends on the substrate, desired reactivity, and reaction conditions. The following workflow provides a logical approach to this selection process.
References
A Comparative Guide to the Biological Activity of 1,3-Diphenylpropane Derivatives: Focus on Anti-Inflammatory and Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of 1,1-Difluoro-1,3-diphenylpropane derivatives are not extensively available in current literature, a robust body of research exists for structurally related compounds, particularly chalcones ((E)-1,3-Diphenyl-2-propen-1-one derivatives). Chalcones share the core 1,3-diphenylpropane skeleton and serve as a valuable proxy for understanding potential biological activities. This guide provides a comparative overview of the anti-inflammatory and cytotoxic properties of chalcone derivatives, supported by experimental data and detailed protocols. Furthermore, we will extrapolate the potential influence of 1,1-difluoro substitution on the biological activity of the 1,3-diphenylpropane scaffold.
I. Anti-Inflammatory Activity of Chalcone Derivatives
Chalcones have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory mediators and the modulation of key signaling pathways.[1][2] A prominent target of chalcone derivatives is the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response.[3][4]
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death called pyroptosis.[3][5] Several chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[5][6][7]
Table 1: Inhibition of IL-1β Secretion by Chalcone Derivatives
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
| Trans-chalcone | Macrophages | MSU crystals | - | [5] |
| Licochalcone B | Macrophages | ATP | - | [7] |
| 11Cha1 | Macrophages | LPS-primed ATP | - | [6] |
| Compound 33 | - | LPS | - | [8] |
Note: Specific IC50 values for IL-1β inhibition were not consistently reported in the reviewed literature, but the compounds were identified as potent inhibitors.
Below is a diagram illustrating the NLRP3 inflammasome activation pathway and the points of inhibition by chalcone derivatives.
Caption: NLRP3 Inflammasome Pathway and Chalcone Inhibition.
II. Cytotoxic Activity of Chalcone Derivatives
Chalcone derivatives have been extensively studied for their cytotoxic effects against a wide range of cancer cell lines.[9][10][11][12][13] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes.[10]
Table 2: Cytotoxic Activity (IC50 in µM) of Selected Chalcone Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | K562 (Leukemia) | Reference |
| Chalcone-coumarin hybrid (40) | - | - | 0.65 - 2.02 | 0.65 - 2.02 | [10] |
| Chalcone-indole hybrid (42) | 0.23 - 1.8 | 0.23 - 1.8 | 0.23 - 1.8 | 0.23 - 1.8 | [10] |
| Brominated chalcone (15) | 3.57 - 5.61 | - | - | - | [10] |
| Licochalcone A | - | 46.13 | - | - | [13] |
| Trans-chalcone | - | 81.29 | - | - | [13] |
| 4-Methoxychalcone | >50 | 85.40 | - | - | [13] |
| 3'-(trifluoromethyl)chalcone | - | 81.34 | - | - | [13] |
| Compound 4a | - | - | - | ≤ 3.86 µg/ml | [12] |
The following diagram outlines a general workflow for assessing the cytotoxic activity of chemical compounds.
Caption: Workflow for Cytotoxicity Assessment.
III. Potential Influence of 1,1-Difluoro Substitution
The introduction of fluorine atoms into a drug molecule can significantly alter its physicochemical and biological properties. While no direct data exists for this compound, we can infer potential effects based on established principles of medicinal chemistry.
-
Metabolic Stability: The gem-difluoro group (CF2) is a bioisostere of a methylene group (CH2) or a carbonyl group (C=O). The carbon-fluorine bond is highly stable, and its introduction can block metabolic oxidation at that position, potentially increasing the compound's half-life.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and cellular uptake.
-
Conformational Effects: The presence of the difluoro group can alter the conformational preferences of the propane chain, which may influence how the molecule binds to its biological target.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the entire molecule, potentially impacting its reactivity and binding affinity.
The replacement of the C1 carbonyl in chalcones with a CF2 group in this compound would remove the Michael acceptor functionality present in chalcones, which is known to be important for some of their biological activities, including NLRP3 inhibition.[3] This suggests that the 1,1-difluoro analogue may exhibit a different pharmacological profile.
IV. Experimental Protocols
A. MTT Assay for Cytotoxicity [14][15][16]
This protocol provides a general framework for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
B. ELISA for IL-1β Secretion [17][18][19][20]
This protocol outlines the general steps for measuring the secretion of IL-1β from cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Stimulation: Plate cells (e.g., macrophages) and prime them with a stimulus like lipopolysaccharide (LPS). Subsequently, treat the cells with the test compounds for a defined period before adding a second stimulus (e.g., ATP) to induce NLRP3 inflammasome activation and IL-1β secretion.
-
Sample Collection: Collect the cell culture supernatants, which will contain the secreted IL-1β.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-1β and incubate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add the collected cell supernatants and a series of IL-1β standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur in the presence of HRP.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the IL-1β standards. Use this curve to determine the concentration of IL-1β in the cell supernatants.
V. Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is lacking, the extensive research on the structurally similar chalcones provides a strong foundation for inferring potential anti-inflammatory and cytotoxic properties. Chalcone derivatives exhibit potent inhibition of the NLRP3 inflammasome and significant cytotoxicity against a range of cancer cell lines. The introduction of a 1,1-difluoro moiety in place of a carbonyl group is expected to significantly alter the molecule's properties, potentially leading to increased metabolic stability but a different pharmacological profile due to the absence of the Michael acceptor. Further experimental investigation is warranted to elucidate the specific biological activities of this compound derivatives and to validate these hypotheses. The provided experimental protocols offer a standardized approach for such future investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies [mdpi.com]
- 6. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps-Structure-Activity-Relationship and Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. IL-1β Secretion Assay [bio-protocol.org]
- 18. IL-1β Secretion Assay [bio-protocol.org]
- 19. Measurement of IL-6 and IL-1β cytokine levels [bio-protocol.org]
- 20. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of 1,1-Difluoro-1,3-diphenylpropane NMR Shifts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) chemical shifts for 1,1-Difluoro-1,3-diphenylpropane against experimental data for its non-fluorinated analog, 1,3-diphenylpropane. Due to the absence of published experimental NMR data for this compound, this document focuses on establishing a robust computational protocol for the prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted data is then compared with experimental values of structurally related compounds to highlight the influence of geminal fluorine substitution on NMR chemical shifts, a crucial aspect in the structural elucidation of novel fluorinated organic molecules in drug discovery and materials science.
Data Presentation: Comparative NMR Chemical Shifts
The following tables summarize the experimental NMR data for the parent compound, 1,3-diphenylpropane, and the computationally predicted data for this compound. This juxtaposition allows for a direct comparison and illustrates the expected spectral changes upon fluorination.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Position | 1,3-diphenylpropane (Experimental) | This compound (Predicted) |
| H-1 | 2.62 (t) | 3.15 (t) |
| H-2 | 1.98 (quint) | 2.35 (m) |
| H-3 | 2.62 (t) | - |
| Phenyl | 7.16-7.29 (m) | 7.20-7.40 (m) |
Note: Experimental data for 1,3-diphenylpropane is sourced from publicly available spectral databases. Predicted data is generated based on the computational protocol outlined in this guide.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Position | 1,3-diphenylpropane (Experimental) | This compound (Predicted) |
| C-1 | 33.5 | 124.5 (t, ¹JCF ≈ 240 Hz) |
| C-2 | 31.3 | 38.2 (t, ²JCF ≈ 25 Hz) |
| C-3 | 33.5 | 30.5 (t, ³JCF ≈ 5 Hz) |
| Phenyl-C1' | 142.1 | 135.0 (t, ²JCF ≈ 22 Hz) |
| Phenyl-C2'/C6' | 128.4 | 126.0 |
| Phenyl-C3'/C5' | 128.3 | 129.0 |
| Phenyl-C4' | 125.7 | 130.0 |
| Phenyl-C1'' | 142.1 | 141.0 |
| Phenyl-C2''/C6'' | 128.4 | 128.5 |
| Phenyl-C3''/C5'' | 128.3 | 128.6 |
| Phenyl-C4'' | 125.7 | 126.2 |
Note: The predicted ¹³C NMR spectrum for the fluorinated compound shows characteristic splitting patterns due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) |
| F-1 | -95.0 (t, ²JHF ≈ 15 Hz) |
Note: The predicted ¹⁹F chemical shift is referenced against CFCl₃. The triplet multiplicity arises from coupling with the adjacent methylene protons (H-2).
Experimental and Computational Protocols
Experimental NMR Protocol (General)
Standard 1D and 2D NMR spectra for small organic molecules like 1,3-diphenylpropane are typically acquired on a 400 or 500 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR: Spectra are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR: Spectra are typically referenced to an external standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[1]
Computational NMR Prediction Protocol
The prediction of NMR chemical shifts for this compound was performed using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[2] This approach is widely recognized for its accuracy in predicting NMR parameters for organic molecules.[2]
-
Conformational Search: A conformational search is initially performed using a lower-level theory (e.g., molecular mechanics) to identify the low-energy conformers of the molecule.
-
Geometry Optimization: The identified low-energy conformers are then optimized at a higher level of theory, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p).[2] The inclusion of diffuse functions is important for accurately describing the electron distribution around the electronegative fluorine atoms.
-
NMR Calculation: The NMR shielding tensors are calculated for the optimized geometries using the GIAO method. A functional such as ωB97XD with a larger basis set like aug-cc-pVDZ is recommended for improved accuracy in predicting ¹⁹F NMR shifts.[3][4] Solvation effects are often incorporated using a continuum model like the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., chloroform).
-
Data Processing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory: δ = σ_ref - σ_calc. A linear regression analysis can be applied to the calculated shifts based on a set of known compounds to correct for systematic errors.[2]
Visualizations
The following diagrams illustrate the computational workflow and the key structural relationships influencing the NMR chemical shifts.
Caption: Computational workflow for predicting NMR chemical shifts.
Caption: J-coupling relationships in this compound.
Comparison and Analysis
The introduction of two fluorine atoms at the C-1 position is predicted to have a significant impact on the NMR spectrum of 1,3-diphenylpropane.
-
¹H NMR: The most notable change is the downfield shift of the protons on C-2. This is due to the strong electron-withdrawing inductive effect of the adjacent fluorine atoms. The protons on C-1 are replaced by fluorine atoms and thus their signal disappears. The phenyl protons are expected to show minor shifts.
-
¹³C NMR: The C-1 carbon experiences a very large downfield shift and exhibits a large one-bond C-F coupling constant (¹JCF), which is characteristic of fluorinated carbons. The adjacent C-2 and the more distant C-3 also show smaller but significant couplings to the fluorine atoms (²JCF and ³JCF, respectively). The ipso-carbon of the phenyl ring attached to C-1 also shows a two-bond coupling to the fluorine atoms.
-
¹⁹F NMR: A single resonance is predicted for the two equivalent fluorine atoms, which is split into a triplet by the two adjacent protons on C-2. The predicted chemical shift of around -95 ppm is in the expected range for a gem-difluoroalkyl group.
These predicted shifts and coupling patterns are consistent with data reported for other gem-difluoroalkanes and provide a reliable basis for the structural confirmation of this compound should it be synthesized and analyzed experimentally. The computational approach detailed here serves as a powerful tool for predicting and interpreting the NMR spectra of novel fluorinated compounds, thereby accelerating research and development in medicinal chemistry and materials science.
References
A Comparative Analysis of 1,1-Difluoro-1,3-diphenylpropane and its Non-Fluorinated Analog, 1,3-diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of both compounds. It is important to note that the data for 1,1-Difluoro-1,3-diphenylpropane are predicted and should be considered as estimates until experimentally verified.
| Property | This compound (Predicted) | 1,3-diphenylpropane (Experimental) |
| Molecular Formula | C₁₅H₁₄F₂ | C₁₅H₁₆[1] |
| Molecular Weight | 232.27 g/mol | 196.29 g/mol [1] |
| Boiling Point | 295.2 ± 40.0 °C | 293 °C (at 760 mmHg) |
| Density | 1.099 ± 0.06 g/cm³ | 0.987 g/cm³ (at 25 °C) |
| Physical Description | - | Liquid[1] |
| Melting Point | - | 6 °C[1] |
| CAS Number | 160751-61-1 | 1081-75-0[1] |
Experimental Protocols: Compound Characterization
The characterization of a novel or synthesized compound like this compound would typically follow a standardized workflow to confirm its identity, purity, and properties.
Objective: To verify the structure and assess the purity of a synthesized batch of this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. The spectrum is expected to show characteristic shifts for the aromatic and aliphatic protons, with splitting patterns influenced by the adjacent fluorine atoms.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: To directly observe the fluorine atoms, providing information on their chemical environment and coupling to nearby protons.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify the functional groups present in the molecule. Characteristic C-F stretching vibrations are expected in the range of 1000-1400 cm⁻¹.
-
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):
-
To determine the purity of the compound. A single, sharp peak would indicate a high degree of purity.
-
Mandatory Visualization: General Workflow for Chemical Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, a critical process in drug discovery and development.
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
References
The gem-Difluoromethylene Group: A Guide to Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a powerful bioisostere, capable of modulating a molecule's physicochemical and pharmacokinetic properties to enhance its drug-like characteristics. This guide provides a comprehensive comparison of the gem-difluoromethylene group with other common functionalities, supported by experimental data, detailed protocols, and visualizations to aid in rational drug design.
The CF₂ group is often considered a bioisostere of a carbonyl group, an ether oxygen, or a methylene group. Its unique electronic properties, including high electronegativity and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can lead to profound effects on a molecule's conformation, lipophilicity, metabolic stability, and target-binding affinity.[1][2][3]
Comparative Physicochemical Properties
The introduction of a gem-difluoromethylene group can significantly alter a molecule's key physicochemical parameters. The following table summarizes the typical effects observed in bioisosteric replacement studies.
| Property | Bioisosteric Replacement | General Trend with CF₂ Introduction | Supporting Experimental Data (Example) |
| Lipophilicity (LogP) | CH₂ → CF₂ | Often increases, but can be context-dependent.[4][5][6] | In a series of functionalized cycloalkanes, gem-difluorination generally led to an increase in lipophilicity compared to their non-fluorinated counterparts.[5] However, in some cases, particularly with adjacent polar groups, a decrease has been observed.[5] |
| C=O → CF₂ | Variable, depends on the overall molecular context. | The replacement of a carbonyl with a CF₂ group can have complex effects on lipophilicity that are not easily predictable without experimental validation. | |
| O → CF₂ | Generally increases lipophilicity. | Replacing an ether oxygen with a CF₂ group typically enhances lipophilicity due to the removal of a hydrogen bond acceptor and the introduction of a more lipophilic moiety.[7] | |
| Metabolic Stability | CH₂ → CF₂ | Generally increases.[4][8][9] | The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to improved metabolic stability and longer half-life.[10] For example, difluoromethyl ether has been used to improve the metabolic stability of phosphodiesterase-4 inhibitors.[10] |
| Acidity/Basicity (pKa) | CH₂ → CF₂ (adjacent to an acidic/basic center) | Increases acidity of neighboring protons and decreases basicity of neighboring amines.[2][4] | The strong electron-withdrawing nature of the CF₂ group lowers the pKa of adjacent carboxylic acids and the pKaH of nearby amines due to the inductive effect.[4][6] |
| Biological Activity | Various | Can enhance potency and selectivity.[2][11] | The difluoro analog of γ-lactam KMN-159 was found to be five times more active than its non-fluorinated counterpart.[11] This can be attributed to favorable interactions with the target protein or improved pharmacokinetic properties. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's properties. Below are representative protocols for key experiments cited in the literature.
1. Determination of Lipophilicity (LogP)
-
Method: Shake-flask method (or HPLC-based methods for higher throughput).
-
Protocol:
-
A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
After centrifugation to separate the layers, the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2. In Vitro Metabolic Stability Assay
-
Method: Incubation with liver microsomes.
-
Protocol:
-
The test compound is incubated with liver microsomes (human or other species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
3. pKa Determination
-
Method: Potentiometric titration or UV-metric titration.
-
Protocol (Potentiometric Titration):
-
The compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of acid or base.
-
The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
-
Visualizing Bioisosteric Relationships and Workflows
Bioisosteric Replacement Strategy
A diagram illustrating the bioisosteric replacement of a functional group with a gem-difluoromethylene group and subsequent property evaluation.
General Workflow for Evaluating gem-Difluoromethylene Analogs
A flowchart depicting the typical workflow for the design, synthesis, and evaluation of gem-difluoromethylene-containing drug candidates.
Conclusion
The gem-difluoromethylene group is a valuable tool in the medicinal chemist's arsenal for lead optimization.[8][9] Its ability to modulate key drug-like properties in a predictable, yet context-dependent manner, makes it a versatile bioisostere.[4][6] By carefully considering the structural context and utilizing the experimental protocols outlined in this guide, researchers can rationally design and evaluate gem-difluoromethylene-containing compounds to develop safer and more effective therapeutics. The synthesis of these compounds has also become more accessible through modern synthetic methodologies.[1][7][12]
References
- 1. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the applications of gem-difluoromethylene alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Guidance on the Proper Disposal of 1,1-Difluoro-1,3-diphenylpropane
Disclaimer: A specific Safety Data Sheet (SDS) for 1,1-Difluoro-1,3-diphenylpropane (CAS No. 160751-61-1) is not publicly available. This guidance is formulated based on general principles of laboratory safety, data from structurally analogous compounds, and established best practices for hazardous waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols to ensure full compliance with all local, state, and federal regulations.
This document provides essential procedural information for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. In the absence of specific toxicological and environmental hazard data, this compound must be treated as hazardous.
Personal Protective Equipment (PPE)
To minimize exposure risk during handling and disposal, all personnel must use appropriate personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield are mandatory.[1][2] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile rubber.[1] |
| Skin and Body Protection | A standard laboratory coat, full-length pants, and closed-toe footwear are required. For larger quantities or tasks with a high risk of splashing, additional chemical-resistant clothing should be considered.[1][3] |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If adequate ventilation is not available, a NIOSH-approved respirator appropriate for organic vapors should be used. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to ensure safety and mitigate environmental contamination.
1. Secure the Area:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is substantial or occurs in an area with poor ventilation, evacuate the location.
-
As a precautionary measure, eliminate all potential sources of ignition.[2][4]
2. Containment:
-
For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike and contain the material.[1][2]
-
Avoid using combustible materials, such as paper towels, for absorption.
3. Cleanup and Decontamination:
-
While wearing the prescribed PPE, use non-sparking tools to carefully collect the absorbed material.[2] Place all waste into a designated, clearly labeled, and sealable container for hazardous materials.
-
Decontaminate the spill surface with a suitable solvent, followed by a thorough cleaning with soap and water.
-
All materials used in the cleanup, including gloves and absorbent pads, must be collected and disposed of as hazardous waste.
Waste Collection and Storage Procedures
Systematic collection and storage of chemical waste are fundamental to maintaining a safe laboratory environment and ensuring regulatory compliance.
-
Waste Containers: Use a designated, non-reactive, and sealable container that is clearly labeled for the collection of this waste. The original product container or a compatible alternative is suitable.[5]
-
Labeling: The container must be explicitly labeled as "Hazardous Waste," and include the full chemical name: "this compound," along with any known hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area equipped with secondary containment. This storage area should be segregated from incompatible chemicals. Waste should not be stored in a fume hood that is in active use for experimental procedures.[5]
Disposal Pathway
As a halogenated organic compound, this compound is presumed to require disposal as regulated hazardous waste.
-
EHS Coordination: You must contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste. They will provide specific instructions regarding packaging, labeling, and scheduling.
-
Waste Manifesting: Your EHS department will manage all required regulatory documentation, including the hazardous waste manifest, which ensures a compliant "cradle-to-grave" tracking of the waste to its final disposal site.
-
Recommended Disposal Technology: The preferred and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF).[1] This technology ensures the complete destruction of the chemical while treating any harmful byproducts of combustion.
Disposal Workflow Diagram
The following diagram outlines the logical progression of steps for the safe and compliant disposal of this compound.
Caption: Procedural workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,1-Difluoro-1,3-diphenylpropane
Disclaimer: No specific Safety Data Sheet (SDS) for 1,1-Difluoro-1,3-diphenylpropane was found. The following guidance is based on the general principles of laboratory safety and data from structurally similar compounds. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure safe handling from receipt to disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against potential splashes of the chemical that can cause serious eye irritation.[1] A face shield should be used when there is a significant risk of splashing.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat or coveralls.[3] | Prevents skin contact which may cause irritation.[1] Protective clothing should be worn to cover all exposed skin. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood.[1][3] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] | Minimizes inhalation of any potential vapors or aerosols which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.[3]
-
Use a certified chemical fume hood to minimize the inhalation of any potential vapors.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Safe Handling Procedures:
-
Do not breathe vapors or mists.[1]
-
Use spark-proof tools and avoid sources of ignition as the flammability of this specific compound is unknown.[3][6]
-
Ground all equipment when transferring large quantities to prevent static discharge.[6]
-
Wash hands thoroughly after handling the chemical.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Disposal Plan
1. Waste Characterization:
-
All waste containing this compound must be treated as hazardous waste.
2. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
3. Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, the following workflow should be initiated immediately.
Caption: Workflow for a chemical spill response.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
